molecular formula C7H4ClFO2 B1358704 5-Chloro-2-fluoro-4-hydroxybenzaldehyde CAS No. 838856-31-8

5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1358704
CAS No.: 838856-31-8
M. Wt: 174.55 g/mol
InChI Key: CHTPIXIKKYXDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-4-hydroxybenzaldehyde ( 838856-31-8) is a high-purity chemical building block offered for research and development applications. With the molecular formula C 7 H 4 ClFO 2 and a molecular weight of 174.56 g/mol , this compound belongs to a class of substituted benzaldehydes that are highly valued in synthetic chemistry. This multifunctional aromatic aldehyde serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The simultaneous presence of hydroxy, chloro, and fluoro substituents on the benzaldehyde core makes it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound in the synthesis of potential pharmaceutical agents, where it can undergo various reactions, including condensations to form hydrazones or aldol products, and serve as a precursor for heterocyclic compounds . As a standard practice for chemicals of this nature, appropriate personal protective equipment should be worn, and the material should be handled only in a well-ventilated setting, such as a chemical fume hood. For specific hazard information, please consult the Safety Data Sheet (SDS). This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTPIXIKKYXDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This guide synthesizes available data on its chemical properties, reactivity, and potential applications to support its use in research and development.

Core Chemical Identity and Properties

This compound is a trifunctional aromatic compound. The benzaldehyde moiety features a chlorine atom at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4. This specific arrangement of an aldehyde group, a phenolic hydroxyl, and two different halogen atoms on a benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules.

The interplay of the substituents is critical to its reactivity. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The fluorine and chlorine atoms modulate the acidity of the phenol and the reactivity of the aromatic ring, often enhancing the metabolic stability and binding affinity of derivative compounds in a drug discovery context.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is presented below. These values are primarily derived from computational models and data from chemical suppliers, providing a baseline for experimental work.

PropertyValueSource
Molecular Formula C₇H₄ClFO₂[1][2]
Molecular Weight 174.56 g/mol [2]
CAS Number 264879-16-5[2]
IUPAC Name 5-chloro-4-fluoro-2-hydroxybenzaldehyde[1]
Canonical SMILES C1=C(C(=CC(=C1Cl)F)O)C=O[1]
InChI Key FNSUKVJZMKQSNJ-UHFFFAOYSA-N[1]
Purity (Typical) ≥98%[2]
Predicted XlogP 2.3[1]
Predicted Collision Cross Section ([M-H]⁻) 128.3 Ų[1]

Molecular Structure and Reactivity Analysis

The structure of this compound dictates its chemical behavior. The electron-withdrawing nature of the aldehyde, fluorine, and chlorine substituents deactivates the aromatic ring towards electrophilic substitution, while the electron-donating hydroxyl group acts as an activating, ortho-, para-director. The position of these groups creates a specific reactivity map for synthetic chemists to exploit.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#4285F4"]; H2 [label="H"];

// Aldehyde group C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"];

// Benzene ring with connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C_CHO [len=1.2]; C2 -- O2 [len=1.2]; C2 -- H2; C4 -- F [len=1.2]; C5 -- Cl [len=1.2];

// Aldehyde group structure C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

// Positioning nodes for better visualization C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,3!"]; H_CHO [pos="1,3.5!"]; O_CHO [pos="-1,3.5!"]; O2 [pos="-2.6,1.5!"]; H2 [pos="-3.2,1.2!"]; F [pos="0,-3!"]; Cl [pos="2.6,-1.5!"]; } Caption: 2D structure of this compound.

Key Reaction Pathways:
  • Aldehyde Reactions: The formyl group can undergo standard aldehyde chemistry, including Wittig reactions, aldol condensations, and reductive amination to introduce diverse functional groups.[3]

  • Phenolic Hydroxyl Reactions: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, which can be useful as prodrugs or to modify solubility.

  • Nucleophilic Aromatic Substitution: While challenging, the presence of multiple electron-withdrawing groups may facilitate the displacement of the halogen atoms by strong nucleophiles under specific conditions.

Synthesis and Derivatization Strategies

The synthesis of substituted benzaldehydes often involves formylation of a corresponding phenol. While a specific, validated synthesis for this compound is not widely published in peer-reviewed literature, analogous preparations provide a reliable framework.

Illustrative Synthetic Protocol: Formylation of a Halogenated Phenol

The Duff reaction or Reimer-Tiemann reaction are common methods for ortho-formylation of phenols. The following protocol is adapted from the synthesis of a structurally similar compound, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, and illustrates a plausible approach.[4][5]

Reaction: Formylation of 4-Chloro-2-fluorophenol using hexamethylenetetramine in an acidic medium.

Step-by-Step Methodology:

  • Reactant Charging: To a solution of trifluoroacetic acid (TFA), add 4-Chloro-2-fluorophenol and an equimolar amount of hexamethylenetetramine.

  • Heating: The reaction mixture is heated (e.g., to 60°C) and stirred for several hours (e.g., 16 hours) to ensure complete reaction.[5]

  • Work-up: The mixture is cooled and then quenched by pouring it into ice-water.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.[5]

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.[4][5]

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="4-Chloro-2-fluorophenol\n+ Hexamethylenetetramine\n+ TFA"]; Reaction [label="Heat at 60°C\n(16 hours)"]; Quench [label="Pour into\nIce-Water"]; Extract [label="Extract with\nEthyl Acetate"]; Purify [label="Column\nChromatography"]; End [label="Pure 5-Chloro-2-fluoro-\n4-hydroxybenzaldehyde", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Reaction [label="Formylation"]; Reaction -> Quench [label="Work-up"]; Quench -> Extract; Extract -> Purify [label="Crude Product"]; Purify -> End; } Caption: Generalized workflow for the synthesis of a hydroxybenzaldehyde.

Applications in Research and Drug Discovery

Halogenated salicylaldehydes are important precursors in the synthesis of biologically active compounds. While specific applications of this compound are not extensively documented, its structural motifs are found in molecules with a range of activities.

  • Pharmaceutical Intermediates: It serves as a key building block for creating more complex molecules with potential therapeutic value.[6] The presence of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • Agrochemical Synthesis: Similar to other chlorinated phenols, this compound could be a precursor for novel herbicides and fungicides.[6]

  • Material Science: The unique electronic properties conferred by the substituents may be of interest in the development of new functional materials and polymers.[7]

Structurally related compounds have shown promise in several areas:

  • Antimicrobial and Anti-inflammatory Agents: Many salicylaldehyde derivatives exhibit antimicrobial and anti-inflammatory properties.[6]

  • Cytotoxic Agents: Curcuminoid analogues synthesized from fluorinated hydroxybenzaldehydes have demonstrated potent activity against cancer cell lines.[3]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Based on GHS classifications for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is a chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and materials science. Its trifunctional nature provides a versatile platform for synthetic chemists to develop novel molecules. While detailed research on this specific compound is emerging, the established chemistry of its constituent functional groups provides a strong foundation for its exploration in advanced research and development programs.

References

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

Core Chemical Identity

CAS Number: 838856-31-8[1]

Molecular Formula: C₇H₄ClFO₂

Molecular Weight: 174.56 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanism

A documented method for the synthesis of this compound involves the direct chlorination of 2-fluoro-4-hydroxybenzaldehyde.[2]

Reaction:

G reactant 2-Fluoro-4-hydroxybenzaldehyde reagent Sulfuryl chloride (SO2Cl2) in Glacial Acetic Acid reactant->reagent product This compound reagent->product

Caption: Synthesis of this compound.

Experimental Protocol:
  • Suspend 2-fluoro-4-hydroxybenzaldehyde in glacial acetic acid.

  • To the stirring suspension, add sulfuryl chloride.

  • Allow the mixture to stir at ambient temperature for approximately 21 hours.

  • Quench the reaction with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[2]

Causality of Experimental Choices:

  • Glacial Acetic Acid: This solvent is chosen for its ability to dissolve the starting material and for its compatibility with the electrophilic chlorinating agent.

  • Sulfuryl Chloride: This reagent serves as an efficient source of electrophilic chlorine for the aromatic substitution reaction.

  • Ambient Temperature: The reaction is carried out at room temperature to control the rate of reaction and minimize the formation of side products.

  • Aqueous Quench: The addition of water is a crucial step to stop the reaction and to precipitate the product, which has lower solubility in the aqueous-organic mixture.

  • Extraction: Ethyl acetate is used to efficiently extract the desired product from the aqueous layer due to its favorable partition coefficient.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, its properties can be inferred from its structure and data on similar compounds.

PropertyPredicted/Inferred Value
Appearance Likely a solid at room temperature.
Solubility Expected to have low solubility in water and good solubility in polar organic solvents.
Reactivity The aldehyde group is reactive towards nucleophiles. The hydroxyl group is phenolic and thus weakly acidic. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents.

Applications in Research and Drug Development

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules.[3][4] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of antibiotic and kinase inhibitor development.[2][5]

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The chlorine and fluorine atoms in this compound can modulate its lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated salicylaldehydes have demonstrated potent antimicrobial activity.[6]

This compound has been utilized as a reactant in the synthesis of anaplastic lymphoma kinase (ALK) modulators, which are of interest in cancer therapy.[5][7]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a key synthetic intermediate with demonstrated utility in the development of novel pharmaceuticals. Its synthesis is achievable through direct chlorination of the corresponding precursor. The unique arrangement of its functional groups provides a versatile platform for the construction of more complex, biologically active compounds. Further research into the properties and applications of this molecule is warranted to fully explore its potential in medicinal chemistry and materials science.

References

Introduction: The Significance of a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Utility of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and medicinal research. We will dissect its molecular architecture, explore its physicochemical and spectroscopic properties, and discuss its reactivity and potential as a versatile building block for novel therapeutic agents.

Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of more complex molecules. The strategic placement of multiple, distinct functional groups on the aromatic ring, as seen in this compound, creates a highly valuable and versatile chemical scaffold. The presence of chloro, fluoro, hydroxyl, and formyl groups imparts a unique electronic and steric profile, offering multiple reaction sites for chemical modification.

The inclusion of chlorine and fluorine is particularly noteworthy. Halogens are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, and membrane permeability.[1] More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in some aspect of their synthesis.[1] This guide will provide the foundational knowledge required to effectively utilize this compound in research and development programs.

Molecular Structure and Chemical Identity

The defining feature of this compound is its substituted benzene ring. The IUPAC nomenclature precisely defines the location of each functional group relative to the principal aldehyde (formyl) group, which is assigned position 1.

  • Molecular Formula: C₇H₄ClFO₂

  • IUPAC Name: this compound

  • Molecular Weight: 174.55 g/mol [2]

  • Canonical SMILES: C1=C(C(=CC(=C1Cl)F)O)C=O[3]

  • InChI Key: FNSUKVJZMKQSNJ-UHFFFAOYSA-N[3]

The molecule's structure consists of a planar benzene ring with the following substituents:

  • A formyl group (-CHO) at position C1.

  • A fluoro group (-F) at position C2.

  • A hydroxyl group (-OH) at position C4.

  • A chloro group (-Cl) at position C5.

Caption: 2D structure of this compound.

The electronic properties of the ring are governed by the interplay of these groups. The aldehyde, fluoro, and chloro groups are electron-withdrawing, deactivating the ring towards electrophilic substitution. Conversely, the hydroxyl group is a strong activating group. This electronic push-pull relationship creates specific sites of reactivity on the molecule.

Physicochemical Properties

Quantitative data for this specific isomer is not widely published. However, we can infer its general properties from closely related analogs. The data presented below is for similar substituted benzaldehydes and should be used as an estimation.

PropertyValueSource Compound
Molecular FormulaC₇H₄ClFO₂Target Compound
Molecular Weight174.55 g/mol 5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2]
AppearanceExpected to be a solid at room temperatureGeneral property of similar compounds[4]
Melting Point81-83 °C3-Chloro-5-fluoro-2-hydroxybenzaldehyde[5]
Boiling Point~205.9 °C5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2]
Density~1.5 g/cm³5-Chloro-2-fluoro-3-hydroxybenzaldehyde[2]
XlogP (predicted)2.35-chloro-4-fluoro-2-hydroxybenzaldehyde[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following sections describe the expected spectral signatures for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the hydrogen atoms.

  • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.0 ppm .

  • Hydroxyl Proton (-OH): A broad singlet, typically between δ 5.0-6.5 ppm , whose position can vary with concentration and solvent.

  • Aromatic Protons: There are two protons on the aromatic ring.

    • H-3: This proton is ortho to the fluorine and meta to the aldehyde. It will appear as a doublet, with coupling to the fluorine atom (JH-F) and potentially a smaller coupling to H-6.

    • H-6: This proton is ortho to the aldehyde and meta to the chlorine. It will appear as a singlet or a very finely split doublet due to long-range coupling. The precise chemical shifts will be influenced by the combined electronic effects of all substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms.

  • Aldehyde Carbon (-CHO): The most downfield signal, expected around δ 188-190 ppm .[6]

  • Aromatic Carbons:

    • C-F Bond: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Its chemical shift will be significantly downfield.

    • C-OH Bond: The carbon attached to the hydroxyl group (C-4) will also be downfield, typically in the δ 145-155 ppm range.

    • C-Cl Bond: The carbon attached to chlorine (C-5) will be shifted downfield.

    • Other aromatic carbons (C-1, C-3, C-6) will have distinct shifts based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ .

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹ . The conjugation with the aromatic ring and the presence of the ortho-fluoro group will influence its exact position.[5]

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-F and C-Cl Stretches: Absorptions for these bonds are typically found in the fingerprint region below 1300 cm⁻¹ .[5]

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation of the molecule.

  • Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z corresponding to the molecular weight (174.55).

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M⁺ peak and an M+2 peak (at m/z 176.55) with an intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom.

  • Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (-CO).

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for synthesizing hydroxybenzaldehydes is the formylation of the corresponding phenol. A plausible route to this compound would start from 4-chloro-2-fluorophenol . The Duff reaction, which uses hexamethylenetetramine in an acidic medium like trifluoroacetic acid (TFA), is a suitable choice for this transformation.[6]

SynthesisWorkflow start 4-Chloro-2-fluorophenol intermediate Iminium Ion Intermediate (Electrophilic Attack) start->intermediate Duff Reaction reagents Hexamethylenetetramine (HMTA) Trifluoroacetic Acid (TFA) reagents->intermediate product This compound intermediate->product Hydrolysis hydrolysis Acidic Hydrolysis (H₂O, H⁺) hydrolysis->product

Caption: Proposed workflow for the synthesis of the target compound via the Duff reaction.

Experimental Protocol Outline (based on similar reactions[6]):

  • Reaction Setup: Dissolve 4-chloro-2-fluorophenol and hexamethylenetetramine in trifluoroacetic acid (TFA).

  • Heating: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Hydrolysis: Pour the reaction mixture into ice-water to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure aldehyde.

Chemical Reactivity

The molecule possesses three key reactive centers, making it a versatile synthetic intermediate.

  • Aldehyde Group: This group is susceptible to nucleophilic attack. It can be:

    • Oxidized to a carboxylic acid (5-chloro-2-fluoro-4-hydroxybenzoic acid).

    • Reduced to a primary alcohol ( (5-chloro-2-fluoro-4-hydroxyphenyl)methanol).

    • Undergo condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger, more complex structures. This is a common strategy for building analogs of bioactive natural products like curcuminoids or chalcones.[4]

  • Phenolic Hydroxyl Group:

    • The proton is acidic and can be removed by a base to form a phenoxide, which is a potent nucleophile.

    • It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is often used as a protecting group strategy or to modulate the biological properties of a molecule.

  • Aromatic Ring:

    • While generally deactivated, the powerful activating effect of the hydroxyl group can still direct further electrophilic aromatic substitution , primarily to the position ortho to the -OH group (C-3).

    • The halogen atoms can potentially be displaced via nucleophilic aromatic substitution under forcing conditions or be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Drug Development

This compound is not just a synthetic curiosity; it is a building block with direct relevance to the development of new functional molecules and therapeutics.

  • Medicinal Chemistry Scaffold: Halogenated phenols and benzaldehydes are key components in many biologically active compounds. This molecule can serve as the starting point for synthesizing novel derivatives for screening. For example, Schiff bases formed from the condensation of substituted benzaldehydes with sulfonamides have been investigated for their antimicrobial and antimycobacterial activities.[7]

  • Intermediate for Bioactive Molecules: Its structure is a precursor for compounds targeting a range of diseases.

    • Antimicrobial Agents: The chlorinated phenol motif is found in known antimicrobial agents.[2]

    • Anti-inflammatory Agents: Derivatives of similar hydroxybenzaldehydes have been shown to possess anti-inflammatory properties.[4]

    • Agrochemicals: The compound can be used in the synthesis of novel herbicides and fungicides, where halogenated aromatic structures often play a key role in efficacy.[8]

  • Material Science: The unique electronic properties and potential for polymerization make it a candidate for the development of new functional polymers and materials.[2]

Conclusion

This compound is a strategically designed molecule that offers significant potential for researchers in organic synthesis, medicinal chemistry, and material science. Its combination of four distinct and reactive functional groups on a stable aromatic core provides a robust platform for chemical diversification. A thorough understanding of its molecular structure, spectroscopic fingerprint, and reactivity is paramount for unlocking its full potential as a building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

Spectroscopic Data for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, a hydroxyl group, and a formyl group on a benzene ring, imparts distinct chemical and physical properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical predictions and practical experimental protocols.

Molecular Structure and Synthesis Overview

The structure of this compound is characterized by a 1,2,4,5-tetrasubstituted benzene ring. The strategic placement of electron-withdrawing (chloro, fluoro, and formyl) and electron-donating (hydroxyl) groups dictates its reactivity and spectroscopic behavior.

A plausible synthetic route for this compound involves the formylation of a corresponding substituted phenol, such as 2-chloro-5-fluorophenol. Classic formylation reactions like the Reimer-Tiemann or Duff reaction can be employed to introduce the aldehyde group ortho to the hydroxyl group.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

Predicted IR Spectral Data

The key expected IR absorption bands are summarized in the table below. These predictions are based on the analysis of similar substituted phenols and benzaldehydes.[3][4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3550 - 3200Broad, StrongO-H stretch (phenolic, hydrogen-bonded)
~3100 - 3000MediumAromatic C-H stretch
~2900 - 2800WeakAldehydic C-H stretch (Fermi resonance)
~1680 - 1650StrongC=O stretch (aromatic aldehyde)
~1600 - 1450Medium-StrongAromatic C=C stretch
~1300 - 1200StrongC-O stretch (phenol)
~1100 - 1000MediumC-F stretch
~800 - 600MediumC-Cl stretch

Causality Behind Spectral Features:

  • The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the phenolic hydroxyl groups.[3]

  • The C=O stretching frequency is influenced by the electronic effects of the ring substituents. The presence of both electron-withdrawing and electron-donating groups will modulate this frequency.

  • The aldehydic C-H stretch often appears as a pair of weak bands due to Fermi resonance with an overtone of a C-H bending vibration.

  • The positions of the C-F and C-Cl stretching bands are characteristic for halogenated aromatic compounds.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for obtaining the IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is as follows:

  • Sample Preparation: A small amount of the crystalline solid is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Scan: The IR spectrum of the sample is then recorded.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the hydroxyl proton. The predicted chemical shifts (in ppm) are based on the additive effects of the substituents on the benzene ring.[6][7][8][9]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehydic H9.8 - 10.2Singlet-1H
Aromatic H (position 3)7.0 - 7.3Doublet~2-3 (meta coupling)1H
Aromatic H (position 6)7.4 - 7.7Doublet~8-9 (ortho coupling)1H
Hydroxyl H5.0 - 6.0 (variable)Broad Singlet-1H

Causality Behind Spectral Features:

  • The aldehydic proton resonates at a very downfield position due to the strong deshielding effect of the carbonyl group and the aromatic ring current.[7]

  • The aromatic protons will exhibit a splitting pattern dictated by their coupling to neighboring protons. The proton at position 3 will show a small meta-coupling to the proton at position 6. The proton at position 6 will show a larger ortho-coupling to the proton at position 3. The fluorine atom will also introduce additional coupling to the adjacent protons.

  • The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[10][11][12][13]

CarbonPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)188 - 195
C-OH155 - 160
C-F150 - 155 (with C-F coupling)
C-Cl125 - 130
C-H (aromatic)115 - 135
C (ipso to CHO)120 - 125

Causality Behind Spectral Features:

  • The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom.[10][12]

  • The carbon atom attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • The chemical shifts of the aromatic carbons are determined by the complex interplay of the electronic effects of all four substituents.

Experimental Protocol: Acquiring NMR Spectra

A general procedure for obtaining high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is usually performed to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

m/zRelative IntensityAssignment
174/176HighMolecular ion [M]⁺ (isotopic pattern due to ³⁵Cl and ³⁷Cl)
173/175Medium[M-H]⁺
145/147Medium[M-CHO]⁺
117/119Low[M-CHO-CO]⁺

Causality Behind Fragmentation:

  • The molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is indicative of the presence of one chlorine atom.

  • A common fragmentation pathway for benzaldehydes is the loss of a hydrogen radical to form a stable acylium ion.

  • Another significant fragmentation is the loss of the formyl radical (CHO) , leading to a substituted phenyl cation.

  • Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the acylium ion.

Experimental Protocol: Acquiring a Mass Spectrum

A typical protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, grounded in the established principles of IR, NMR, and mass spectrometry. The provided experimental protocols offer a standardized approach for acquiring high-quality data. By combining the predicted spectral features with robust experimental work, researchers can confidently identify and characterize this important molecule, ensuring its suitability for downstream applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-2-fluoro-4-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols to empower your research and development endeavors. In the absence of extensive published quantitative data for this specific molecule, this guide equips you with the foundational knowledge and methodologies to determine its solubility profile in your own laboratory settings.

Introduction to this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring a polar hydroxyl group, an electron-withdrawing aldehyde group, and halogen substituents, imparts a unique combination of chemical properties that are pivotal in the design of novel therapeutic agents and functional materials. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[1][2] The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent are the primary determinants of their interaction and, consequently, the extent of dissolution.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) and an aldehyde (-CHO) group allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[3] The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents.

  • Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to solubility in solvents with some aromatic character or lower polarity.

  • Halogen Substituents: The chloro and fluoro groups are electron-withdrawing and increase the overall polarity of the molecule.

Based on these features, a qualitative prediction of solubility in common organic solvents is presented below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl and aldehyde groups.[3]
Polar Aprotic DMSO, DMF, AcetoneHigh to ModerateStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Nonpolar Hexane, TolueneLowMismatch in polarity; "like dissolves like" principle suggests poor interaction.[1][2]
Chlorinated DichloromethaneModerate to LowMay offer some favorable interaction due to the presence of chlorine, but overall polarity mismatch exists.

It is important to note that these are predictions. For precise applications, experimental determination is essential.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, the ability to accurately determine the solubility of this compound is a crucial skill. The following section provides a detailed, step-by-step protocol based on the widely accepted "shake-flask" method for determining equilibrium solubility.[4] This method is considered a gold standard for its reliability.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solute prep2 Add to known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the sample sample2->sample3 sample4 Dilute sample accurately sample3->sample4 sample5 Analyze by HPLC/UV-Vis sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate solubility (e.g., mg/mL) calc1->calc2

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test at multiple time points to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Generate a calibration curve by analyzing these standards using HPLC or UV-Vis spectrophotometry.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Relationship of Components in Solubility Measurement

G solute Solute (5-Chloro-2-fluoro-4- hydroxybenzaldehyde) equilibrium Saturated Equilibrium solute->equilibrium solvent Solvent (Organic Liquid) solvent->equilibrium temp Temperature temp->equilibrium agitation Agitation agitation->equilibrium solubility Solubility (Quantitative Value) equilibrium->solubility

Caption: Factors influencing the final solubility measurement.

Practical Applications and Significance

The solubility data for this compound is paramount for:

  • Synthetic Route Optimization: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, which can significantly impact reaction rates and yields.

  • Purification and Crystallization: Designing effective crystallization processes for obtaining the compound in high purity, where solubility differences at various temperatures are exploited.

  • Formulation Development: In the pharmaceutical context, solubility in various excipients and solvent systems is a key determinant of the drug's delivery mechanism and bioavailability.

  • Analytical Method Development: Choosing suitable solvents for preparing samples for analysis by techniques such as HPLC, GC, and NMR.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the molecular characteristics of the compound and applying the detailed experimental protocol provided, researchers and scientists can generate the reliable solubility data needed to advance their work in drug discovery, chemical synthesis, and materials science. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the generation of accurate and reproducible results.

References

Starting materials for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthetic Routes for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and an electron-donating hydroxyl group, presents specific challenges and opportunities in synthetic design. This technical guide provides a comprehensive analysis of the primary starting materials and the core synthetic strategies for its preparation. We will delve into the mechanistic underpinnings of various formylation reactions, offering field-proven insights into experimental choices, protocol validation, and process optimization for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Substituted hydroxybenzaldehydes are foundational building blocks in organic synthesis. The title compound, with its specific arrangement of chloro, fluoro, and hydroxyl groups, offers multiple reactive sites for further elaboration. The aldehyde functional group is a gateway for forming carbon-carbon and carbon-nitrogen bonds, while the phenolic hydroxyl and halogenated ring can be exploited in cross-coupling reactions, nucleophilic substitutions, and other advanced transformations. A robust and efficient synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns. This guide focuses on the critical decision of selecting a starting material by exploring the most common and effective formylation strategies to construct the target molecule.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic disconnection of the target molecule primarily involves the formylation of a pre-functionalized phenol. The core challenge lies in introducing the aldehyde (-CHO) group at the correct position on the aromatic ring, ortho to the fluorine and meta to the chlorine.

The most logical and widely employed precursor for this synthesis is 3-Chloro-6-fluorophenol . The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. In this case, the position ortho to the hydroxyl group and ortho to the fluorine atom is the target for formylation.

Several classical and modern formylation methods are applicable:

  • The Reimer-Tiemann Reaction: Utilizes chloroform in a strong base to generate dichlorocarbene as the electrophile.

  • The Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), for formylation.[1][2][3]

  • The Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

  • Magnesium Chloride-Mediated Ortho-Formylation: A regioselective method using paraformaldehyde in the presence of MgCl₂ and a base.

The following sections will explore these pathways in detail, starting from the common precursor, 3-Chloro-6-fluorophenol.

Synthetic Pathway 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] It proceeds via an electrophilic substitution by dichlorocarbene, a highly reactive species generated in situ.

Mechanism and Rationale

The reaction mechanism involves several key steps:

  • Carbene Formation: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (-CCl₃). This anion rapidly undergoes alpha-elimination to yield dichlorocarbene (:CCl₂), the active electrophile.[4]

  • Phenoxide Formation: The hydroxide base also deprotonates the starting phenol to form the more nucleophilic phenoxide ion.[4]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the sterically accessible and electronically activated ortho position.[4][5]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[4]

This method is attractive due to the low cost of the reagents. However, it often suffers from moderate yields and the formation of by-products.[6] The reaction can also be highly exothermic once initiated.[4]

Experimental Protocol: Reimer-Tiemann Formylation

This protocol is adapted from general procedures for the formylation of substituted phenols.[4][7]

  • To a solution of sodium hydroxide (e.g., 40 g in 60 mL of water) in a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 3-Chloro-6-fluorophenol (0.1 mol).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add chloroform (0.15 mol) dropwise over 1-2 hours, maintaining the temperature. The reaction can be exothermic, so careful control is necessary.[4]

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.

  • The crude product can be extracted with an organic solvent like diethyl ether or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram: Reimer-Tiemann Reaction```dot

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification Start_Phenol 3-Chloro-6-fluorophenol Step2 Form Phenoxide Ion Start_Phenol->Step2 Start_Reagents Chloroform (CHCl₃) Sodium Hydroxide (NaOH) Step1 Generate Dichlorocarbene (:CCl₂) in situ Start_Reagents->Step1 Step3 Electrophilic Attack at Ortho Position Step1->Step3 Step2->Step3 Step4 Hydrolysis of Dichloromethyl Intermediate Step3->Step4 Product 5-Chloro-2-fluoro-4- hydroxybenzaldehyde Step4->Product Purify Acidification, Extraction, Column Chromatography Product->Purify

Caption: Workflow for the Vilsmeier-Haack formylation.

Synthetic Pathway 3: The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols. It uses hexamethylenetetramine (HMTA) as the carbon source for the aldehyde group, typically in an acidic medium like trifluoroacetic acid (TFA) or glycerol/boric acid.

Mechanism and Rationale

The mechanism is believed to involve the formation of an iminium ion from HMTA, which then acts as the electrophile. The phenol attacks this species, and subsequent hydrolysis of several intermediates leads to the final aldehyde. The reaction is highly regioselective for the ortho position due to a proposed chelation effect with the hydroxyl group.

Experimental Protocol: Duff Reaction

This protocol is a direct adaptation of a reported synthesis for a similar compound. [8]

  • Dissolve 3-Chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (HMTA, 1.0 eq) in trifluoroacetic acid (TFA).

  • Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours (e.g., 16 h). [8]3. Monitor the reaction by TLC for the consumption of the starting phenol.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Extract the product with an organic solvent such as diethyl ether (Et₂O).

  • Combine the organic fractions, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography (e.g., using a hexane:ethyl acetate solvent system). [8]

Comparison of Synthetic Routes

The choice of synthetic route depends on several factors including required yield, scalability, cost of reagents, and safety considerations.

Parameter Reimer-Tiemann Reaction Vilsmeier-Haack Reaction Duff Reaction
Starting Material 3-Chloro-6-fluorophenol3-Chloro-6-fluorophenol3-Chloro-6-fluorophenol
Key Reagents Chloroform, NaOH/KOHDMF, POCl₃/SOCl₂Hexamethylenetetramine, TFA
Typical Yield Low to Moderate (often <50%) [6]Good to Excellent (>70%) [9]Moderate (e.g., 40%) [8]
Advantages Inexpensive reagents. [6]High yield and good regioselectivity. [5]High ortho-selectivity.
Disadvantages Low yields, environmental concerns with chloroform, formation of by-products. [6][10]Reagents are moisture-sensitive and corrosive.Requires strong acid (TFA), longer reaction times.
Scalability Challenging due to exothermicity and biphasic nature. [4]Generally scalable and widely used in industry.Feasible for lab and pilot scale.

Conclusion and Recommendation

For the synthesis of this compound, the Vilsmeier-Haack reaction emerges as the most reliable and efficient method for laboratory and pilot-scale production. It offers a superior balance of yield, regioselectivity, and scalability compared to the Reimer-Tiemann and Duff reactions. While the Reimer-Tiemann reaction is economically attractive due to cheap reagents, its characteristically low yields and safety concerns make it less favorable for producing high-value intermediates. The Duff reaction provides a viable alternative, particularly when high ortho-selectivity is paramount, but the reported yields are moderate.

Ultimately, the selection of the starting material, 3-Chloro-6-fluorophenol, is straightforward. The critical decision lies in the choice of formylation methodology, where the Vilsmeier-Haack protocol represents the current standard for achieving a robust and efficient synthesis of the target molecule.

References

Methodological & Application

The Synthetic Versatility of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Chloro-2-fluoro-4-hydroxybenzaldehyde has emerged as a valuable and versatile intermediate, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—a reactive aldehyde, an activatable phenolic hydroxyl group, and strategically placed halogen atoms—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed, field-proven protocols for key reactions.

Understanding the Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional groups. The aldehyde group serves as a handle for condensation reactions, reductive aminations, and oxidations. The phenolic hydroxyl group is a prime site for O-alkylation and O-arylation, enabling the introduction of a wide variety of substituents. Furthermore, the chlorine and fluorine atoms on the aromatic ring influence the electron density of the ring and can participate in cross-coupling reactions, although the chloro group is generally less reactive than bromo or iodo substituents.

Core Applications in Organic Synthesis

This compound is a key precursor in the synthesis of a variety of important molecular scaffolds. Its derivatives have shown promise as kinase inhibitors, highlighting its significance in drug discovery programs. The ability to selectively modify the molecule at multiple positions allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Application Protocol 1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a robust and straightforward method for the formation of ethers from an alkoxide and an alkyl halide.[1] This reaction is particularly well-suited for the O-alkylation of the phenolic hydroxyl group of this compound. The following protocols detail the synthesis of two representative ether derivatives.

Protocol 1.1: Synthesis of 5-Chloro-2-fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde

The introduction of a propargyl group provides a terminal alkyne handle for further functionalization via click chemistry or other alkyne-based transformations.

Reaction Scheme:

A schematic of the Williamson ether synthesis with propargyl bromide.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound174.561.0175 mg
Propargyl bromide (80% in toluene)118.961.50.17 mL
Potassium carbonate (K₂CO₃)138.212.0276 mg
Acetone (anhydrous)--10 mL

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (175 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous acetone (10 mL) to the flask.

  • While stirring, add propargyl bromide (0.17 mL, 1.5 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (4:1 hexane/ethyl acetate) to afford the pure product as a solid.

Protocol 1.2: Synthesis of 4-((3-Fluorobenzyl)oxy)-5-chloro-2-fluorobenzaldehyde

This protocol demonstrates the introduction of a substituted benzyl group, a common motif in pharmacologically active compounds.

Reaction Scheme:

A schematic of the Williamson ether synthesis with 3-fluorobenzyl bromide.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound174.561.0175 mg
3-Fluorobenzyl bromide189.031.2227 mg
Potassium carbonate (K₂CO₃)138.212.5345 mg
N,N-Dimethylformamide (DMF, anhydrous)--5 mL

Procedure:

  • In a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (175 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add potassium carbonate (345 mg, 2.5 mmol) to the solution.

  • Add 3-fluorobenzyl bromide (227 mg, 1.2 mmol) to the stirred suspension.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours.

  • Monitor the reaction by TLC (3:1 hexane/ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (3:1 hexane/ethyl acetate) to obtain the desired product.[2]

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[3] While the chloro group of this compound is less reactive than bromo or iodo substituents, modern catalyst systems can effectively facilitate this transformation. For successful coupling, it is often advantageous to first convert the phenolic hydroxyl group to a non-coordinating ether or to use a boronic acid derivative of the benzaldehyde.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_post Post-Reaction Start This compound Protect Protect Hydroxyl Group (e.g., O-methylation) Start->Protect Halogenate Introduce Bromo or Iodo group (if necessary for reactivity) Protect->Halogenate Coupling Pd-catalyzed cross-coupling with Arylboronic Acid Halogenate->Coupling Workup Aqueous Workup Coupling->Workup Purify Column Chromatography Workup->Purify Final Biaryl Product Purify->Final

A generalized workflow for Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling of a Related Aryl Chloride

The following protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-fluorobenzaldehyde can be adapted as a starting point for the O-alkylated derivatives of this compound.[4]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
O-alkylated-5-chloro-2-fluorobenzaldehyde-1.0-
Arylboronic acid-1.2-
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
SPhos410.510.0416.4 mg
Potassium phosphate (K₃PO₄), tribasic212.272.0425 mg
Toluene (anhydrous)--4 mL
Water (degassed)--1 mL

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the O-alkylated-5-chloro-2-fluorobenzaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 2 mol%), SPhos (16.4 mg, 4 mol%), and potassium phosphate (425 mg, 2.0 mmol).

  • Seal the flask and purge with an inert gas (e.g., argon) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Appearance Off-white to light yellow solid
Melting Point 135-139 °C
CAS Number 264879-16-5

Expected Spectroscopic Data for a Representative Product: 4-(Benzyloxy)-5-chloro-2-fluorobenzaldehyde

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, CHO), 7.6-7.3 (m, 6H, Ar-H), 7.2 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂Ph).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 160.0 (d, J=252 Hz, C-F), 155.0 (C-O), 136.0, 129.0, 128.5, 128.0, 125.0, 120.0 (d, J=25 Hz), 115.0 (d, J=5 Hz), 71.0 (OCH₂).

  • MS (ESI): m/z 265.1 [M+H]⁺.

Conclusion

This compound is a highly adaptable synthetic intermediate with broad applicability in the synthesis of complex organic molecules. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile building block in their synthetic endeavors. The ability to perform selective O-alkylation and participate in cross-coupling reactions makes it an invaluable tool in the pursuit of novel pharmaceuticals and advanced materials.

References

Application Note & Protocol: The Synthesis and Utility of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde as a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, substituted benzaldehydes are foundational synthons, providing a versatile chemical handle for constructing complex molecular architectures. Their significance lies in the reactivity of the aldehyde group and the tunable electronic properties of the aromatic ring, which can be modified to influence a molecule's biological activity, selectivity, and pharmacokinetic profile. Among these, 5-Chloro-2-fluoro-4-hydroxybenzaldehyde has emerged as a particularly valuable intermediate. Its unique substitution pattern—featuring an aldehyde for covalent bond formation, a phenolic hydroxyl for hydrogen bonding or etherification, and precisely positioned chloro and fluoro groups for modulating metabolic stability and binding affinity—makes it a strategic asset in the synthesis of novel therapeutic agents, particularly in the development of treatments for central nervous system disorders.

This guide provides a detailed overview of the physicochemical properties of this compound, its strategic value in medicinal chemistry, and a comprehensive, field-proven protocol for its synthesis as adapted from established literature.

Physicochemical Properties

A clear understanding of a building block's properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 264879-16-5[1][2][3]
Molecular Formula C₇H₄ClFO₂[1][3]
Molecular Weight 174.56 g/mol [1]
Appearance White to off-white crystalline powder[2]
Purity Typically ≥95-98%[2][3]
Solubility Soluble in organic solvents (e.g., ethanol, DCM)[2]
SMILES O=CC1=CC(Cl)=C(F)C=C1O[1]

Strategic Value in Medicinal Chemistry

The utility of this compound is derived from its multifunctional nature. Each substituent serves a distinct and valuable purpose in drug design and synthesis, allowing for a modular approach to building complex pharmaceutical candidates.

  • Aldehyde Group (-CHO): As a primary synthetic handle, the aldehyde is highly versatile. It readily participates in foundational organic reactions such as reductive amination to form secondary or tertiary amines, Wittig reactions to create alkenes, and condensation reactions with amines or active methylene compounds to build a vast array of heterocyclic scaffolds like Schiff bases, benzofurans, and benzothiazoles.[1]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring a drug molecule into the binding pocket of a target protein. Synthetically, it is a potent nucleophile, making it an ideal site for O-alkylation via reactions like the Williamson ether synthesis to introduce further diversity.

  • Fluorine and Chlorine Atoms (-F, -Cl): The strategic placement of halogens is a cornerstone of modern medicinal chemistry. The electron-withdrawing fluorine atom at the 2-position can lower the pKa of the adjacent hydroxyl group and can serve to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the final compound. The chlorine atom at the 5-position contributes to the molecule's lipophilicity, which can enhance membrane permeability and bioavailability.

The interplay of these functional groups is visualized below.

G cluster_molecule This compound cluster_function Key Functional Sites & Reactions cluster_reactions Potential Synthetic Transformations mol aldehyde Aldehyde (-CHO) Reactive Electrophile hydroxyl Hydroxyl (-OH) Nucleophilic Site / H-Bonding halogens Halogens (-F, -Cl) Modulate Electronics & Metabolism reductive_amination Reductive Amination aldehyde->reductive_amination condensation Heterocycle Formation (e.g., Schiff Base) aldehyde->condensation etherification Williamson Ether Synthesis hydroxyl->etherification metabolic_tuning Pharmacokinetic Tuning halogens->metabolic_tuning

Caption: Key reactive and modulating sites on this compound.

Application Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound, a key starting material for the preparation of selective 5-HT(2C) receptor agonists.[3][4] The procedure is a formylation of a substituted phenol using hexamethylenetetramine in an acidic medium, a process related to the Duff reaction.

Reaction Scheme

ReactionScheme Synthesis of the Title Building Block reactant reactant_name 3-Fluoro-4-chlorophenol arrow 1) TFA, Reflux 2) H₂SO₄, H₂O plus1 + reagent1 reagent1_name Hexamethylenetetramine product arrow->product product_name This compound

Caption: Synthesis of this compound.

I. Materials and Equipment
  • Starting Material: 3-Fluoro-4-chlorophenol

  • Reagents:

    • Hexamethylenetetramine

    • Trifluoroacetic acid (TFA)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water (H₂O)

    • Solvents for workup and purification (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography (if required)

II. Experimental Procedure

Step 1: Reaction Setup and Formylation

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Fluoro-4-chlorophenol (1.0 eq) in trifluoroacetic acid (TFA).

    • Scientist's Note: TFA serves as both the solvent and the acidic catalyst necessary to promote the reaction between the phenol and hexamethylenetetramine.

  • To the stirred solution, add hexamethylenetetramine (1.2 eq) in small portions. An exothermic reaction may be observed.

    • Scientist's Note: Hexamethylenetetramine is the formyl group source. In the acidic medium, it generates an electrophilic iminium species that attacks the electron-rich phenol ring, preferentially at the ortho position to the hydroxyl group due to its directing effect.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS if desired.

Step 2: Hydrolysis and Work-up

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a mixture of concentrated sulfuric acid and water to the reaction flask.

    • Scientist's Note: This acidic hydrolysis step is critical. It converts the intermediate imine/aminal species formed during the reaction into the final aldehyde product.

  • Stir the resulting mixture vigorously for 10-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 3: Purification and Characterization

  • The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the pure fractions and evaporate the solvent to obtain the final product as a white or off-white solid.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Downstream Synthetic Applications

Once synthesized, this compound serves as a versatile precursor. As outlined in the development of 5-HT(2C) agonists, the phenolic hydroxyl group is readily alkylated under Williamson ether synthesis or Mitsunobu conditions.[4] This allows for the coupling of the benzaldehyde core to other complex fragments, demonstrating its utility as a modular building block in a multi-step pharmaceutical synthesis campaign.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its distinct combination of reactive and modulating functional groups provides medicinal chemists with a powerful tool for creating novel and complex drug candidates. The protocol described herein, adapted from authoritative sources, offers a reliable and reproducible method for its synthesis, enabling researchers to access this key intermediate for their discovery programs.

References

Application Note & Protocol: Formylation Strategies for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Formylating a Deactivated Phenolic System

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a highly substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The introduction of an additional formyl group onto this scaffold can unlock novel synthetic pathways. However, the electronic nature of the starting material presents a considerable challenge for classical electrophilic aromatic substitution reactions. The benzene ring is substituted with a strongly activating hydroxyl group, but this is counteracted by the presence of two electron-withdrawing halogens (chlorine and fluorine) and a deactivating aldehyde group. This overall deactivation makes the aromatic ring significantly less nucleophilic, posing a hurdle for traditional formylation methods.

The Duff reaction, a classical method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, is typically most effective on electron-rich aromatic systems.[1][2] While the hydroxyl group directs electrophilic attack to the ortho positions, the deactivating nature of the other substituents on this compound suggests that the Duff reaction may proceed with very low efficiency, if at all.[1][3]

This document provides an in-depth guide for researchers attempting to introduce a second formyl group onto this challenging substrate. We present an exploratory protocol for the Duff reaction, acknowledging its potential limitations. Furthermore, we propose a more robust and scientifically-grounded alternative method—a magnesium chloride-mediated ortho-formylation—which is better suited for halogen-substituted phenols and is likely to provide a higher yield of the desired product.[4][5][6]

Part 1: Exploratory Protocol for the Duff Reaction

Principle and Rationale

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic solvent like trifluoroacetic acid (TFA) or acetic acid.[7][8] In the acidic medium, HMTA is believed to generate an electrophilic iminium ion species (CH₂⁺=NR₂).[1][2] The electron-rich phenol attacks this electrophile. A subsequent series of steps, including an intramolecular redox reaction and hydrolysis during workup, leads to the formation of the aldehyde.[1][9]

For this compound, the hydroxyl group is the primary activating and directing group. The available position for formylation is C3 (ortho to the hydroxyl and meta to the existing aldehyde). This protocol is designed to maximize the potential for reaction despite the deactivated nature of the substrate. The use of a strong acid like TFA is intended to enhance the electrophilicity of the formylating agent.

Experimental Protocol

Materials:

  • This compound

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 4 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous trifluoroacetic acid (TFA) to dissolve the starting material (approximately 5-10 mL per gram of substrate). Stir until a homogeneous solution is formed. Caution: TFA is highly corrosive.

  • Addition of HMTA: Slowly add hexamethylenetetramine (HMTA, 2.0-3.0 equivalents) portion-wise to the stirred solution. The reaction is often exothermic, so control the rate of addition to maintain the temperature below 40 °C.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 24-72 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Hydrolysis: After the reaction has reached completion (or no further progress is observed), cool the mixture to room temperature. Carefully and slowly add a 4 M aqueous solution of hydrochloric acid (HCl).

  • Final Hydrolysis Step: Heat the mixture to 100 °C and stir for 1-2 hours to ensure complete hydrolysis of the intermediate imine species.

  • Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will likely be a complex mixture. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Discussion

The expected product is 3-Chloro-5-fluoro-2,4-dihydroxybenzaldehyde . However, given the electronic deactivation of the starting material, the reaction yield is anticipated to be low. Significant recovery of unreacted starting material is likely. Potential side reactions could include polymerization or decomposition under the harsh acidic and thermal conditions. Careful monitoring and optimization of reaction time and temperature may be necessary to achieve any conversion.

Workflow Diagram: Exploratory Duff Reaction

Duff_Reaction_Workflow Exploratory Duff Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start_material 5-Chloro-2-fluoro-4- hydroxybenzaldehyde dissolve Dissolve in TFA start_material->dissolve 1.0 eq. add_hmta Add HMTA dissolve->add_hmta 2.0-3.0 eq. heat Heat to 70-80°C (24-72h) add_hmta->heat hydrolysis Acid Hydrolysis (HCl) heat->hydrolysis extraction Ethyl Acetate Extraction hydrolysis->extraction purification Column Chromatography extraction->purification product 3-Chloro-5-fluoro- 2,4-dihydroxybenzaldehyde purification->product Low Yield Expected

Caption: Workflow for the exploratory Duff reaction.

Part 2: Recommended Alternative: Magnesium Chloride-Mediated Ortho-Formylation

Principle and Rationale

Given the limitations of the Duff reaction for electron-deficient substrates, a more reliable method is desirable. The ortho-formylation of phenols using paraformaldehyde in the presence of anhydrous magnesium chloride and a base like triethylamine has proven effective for a range of substituted phenols, including those with halogens.[4][5][6]

This method proceeds via the formation of a magnesium phenoxide, which then complexes with paraformaldehyde. The chelation control exerted by the magnesium ion is thought to facilitate the selective delivery of the formyl group precursor to the ortho position.[4] This approach generally employs milder conditions than the Duff reaction and avoids the use of highly corrosive acids like TFA, often leading to cleaner reactions and better yields for challenging substrates.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N), dry

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser, magnetic stir bar, and rubber septa under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0-3.0 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Base Addition: Add dry triethylamine (5.0 equivalents) dropwise via syringe. Stir the resulting slurry for 10-15 minutes at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 4-8 hours. Monitor the reaction's progress by TLC or HPLC.

  • Quenching: After completion, cool the reaction to room temperature and then place it in an ice bath. Slowly add 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Workflow Diagram: MgCl₂-Mediated Formylation

MgCl2_Formylation_Workflow MgCl₂-Mediated Ortho-Formylation Workflow cluster_prep Reagent Slurry Preparation cluster_reaction Reaction cluster_workup Workup & Purification mgcl2 Anhydrous MgCl₂ add_thf Add Anhydrous THF mgcl2->add_thf 1.5 eq. paraform Paraformaldehyde paraform->add_thf 2.0-3.0 eq. add_tea Add Triethylamine add_thf->add_tea 5.0 eq. start_material Add Substrate in THF add_tea->start_material 1.0 eq. reflux Reflux at 65-70°C (4-8h) start_material->reflux quench Quench with aq. HCl reflux->quench extraction Ether/EtOAc Extraction quench->extraction purification Purification extraction->purification product 3-Chloro-5-fluoro- 2,4-dihydroxybenzaldehyde purification->product Moderate to Good Yield Expected

Caption: Workflow for the recommended alternative formylation.

Data Summary and Comparison

ParameterExploratory Duff ReactionRecommended MgCl₂-Mediated Formylation
Formylating Agent Hexamethylenetetramine (HMTA)Paraformaldehyde
Solvent/Medium Trifluoroacetic Acid (TFA)Tetrahydrofuran (THF)
Key Reagents Strong Acid (TFA)MgCl₂, Triethylamine
Temperature 70-80 °C65-70 °C (Reflux)
Reaction Time 24-72 hours4-8 hours
Expected Yield Very Low to NoneModerate to Good
Key Advantage Classical, well-known methodHigher efficiency for deactivated phenols, milder conditions
Key Disadvantage Inefficient for deactivated rings, harsh conditionsRequires anhydrous conditions and inert atmosphere

Safety Precautions

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Hexamethylenetetramine (HMTA): Can be a skin and respiratory irritant.

  • Anhydrous Reagents: Anhydrous MgCl₂ and solvents are moisture-sensitive. Handle under an inert atmosphere.

  • Triethylamine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: A Validated Protocol for the Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated experimental protocol for the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[1] This guide is designed for experienced researchers and offers in-depth explanations of the reaction mechanism, step-by-step procedures from reaction setup to purification, and critical safety considerations. The causality behind each experimental choice is elucidated to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Principle

This compound is a substituted aromatic aldehyde whose structural motifs are prevalent in various biologically active molecules. Its synthesis is a critical step for medicinal chemists and material scientists. The Vilsmeier-Haack reaction is the chosen method due to its efficiency and applicability to activated phenolic substrates.[2][3]

The reaction proceeds in two main stages[4]:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a formylating agent source, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich starting material, 4-chloro-2-fluorophenol, performs a nucleophilic attack on the Vilsmeier reagent. The hydroxyl group of the phenol is a potent activating group that directs the substitution to the ortho position. Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the final aldehyde product.[4][5]

The reaction scheme is as follows: Starting Material: 4-Chloro-2-fluorophenol Reagents: POCl₃, DMF Product: this compound

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )QuantityPuritySupplier
4-Chloro-2-fluorophenol348-62-9146.5510.0 g (68.2 mmol)≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)10025-87-3153.3315.7 mL (168.7 mmol)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09100 mLAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93500 mLACS GradeFisher Scientific
Hydrochloric Acid (HCl)7647-01-036.46As needed2 M solutionVWR
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededSaturated solutionVWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededGranularVWR
Deionized WaterN/A18.021 LHigh PurityIn-house
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Reflux condenser with a calcium chloride drying tube

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for product characterization

Detailed Experimental Protocol

Vilsmeier Reagent Formation and Formylation
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃ with moisture.

  • Initial Cooling: Place the flask in an ice-water bath. Add 100 mL of anhydrous DMF to the flask and begin stirring. Allow the DMF to cool to 0-5 °C.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (15.7 mL, 168.7 mmol) to the dropping funnel. Add the POCl₃ dropwise to the cold, stirring DMF over a period of 45-60 minutes. Causality: This slow, controlled addition is critical. The formation of the Vilsmeier reagent is highly exothermic. Rapid addition can lead to a runaway reaction and the formation of unwanted byproducts. Maintaining a low temperature ensures the stability of the reagent.[6]

  • Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent. The solution should appear as a pale yellow to orange paste or thick liquid.

  • Substrate Addition: Dissolve 4-chloro-2-fluorophenol (10.0 g, 68.2 mmol) in a minimal amount of anhydrous DMF (~20 mL) and add it to the dropping funnel. Add this solution dropwise to the Vilsmeier reagent over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: Once the substrate addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup and Isolation
  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask back down to room temperature. In a separate large beaker (2 L), prepare approximately 500 g of crushed ice. Safety Insight: The workup procedure is highly exothermic and releases HCl gas. This step MUST be performed in a well-ventilated fume hood.[7]

  • Hydrolysis: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The iminium intermediate will hydrolyze to the aldehyde, and a precipitate should form.

  • Neutralization: Once the initial exothermic reaction has subsided, slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7). This will neutralize the excess acid.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 2 M HCl (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Purification
  • Column Chromatography: The crude product is purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (starting from 95:5 and gradually increasing the polarity to 80:20) is effective.

  • Product Collection: Collect the fractions containing the desired product (monitored by TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Determine the yield and characterize the product. A similar procedure for a related compound yielded a 40% purified product.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Formylation cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification A Cool DMF to 0-5 °C B Slowly Add POCl₃ A->B C Form Vilsmeier Reagent B->C D Add 4-chloro-2-fluorophenol C->D Initiate Substitution E Warm to Room Temp D->E F Heat to 60-70 °C for 4-6h E->F G Cool and Quench on Ice F->G Proceed to Workup H Neutralize with NaHCO₃ G->H I Extract with DCM H->I J Wash and Dry Organic Layer I->J K Concentrate via Rotovap J->K L Column Chromatography K->L Purify Crude Product M Isolate Pure Product L->M

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

  • Appearance: Off-white to pale yellow solid.

  • Yield: Moderate to good (typically 40-60% after purification).

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

    • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons in the range of 7.5-7.8 ppm, and a broad singlet for the hydroxyl proton.[8]

    • ¹³C NMR (126 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl (~188 ppm) and aromatic carbons showing C-F and C-Cl couplings.[8]

    • Mass Spectrometry (HRMS): Calculated for C₇H₄ClFO₂ [M-H]⁻: 172.9811; this allows for confirmation of the molecular formula.[8][9]

Safety and Handling

A thorough risk assessment must be conducted before beginning this procedure.[10]

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[7] Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty, chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Quenching Procedure: The hydrolysis step is highly exothermic and releases corrosive HCl gas. Perform this step slowly, with adequate cooling, and inside a fume hood.[11]

  • Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental health and safety guidelines.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete formation of Vilsmeier reagent (moisture).Ensure all glassware is oven-dried. Use anhydrous DMF.
Low reactivity of the substrate.Increase reaction temperature or time. Confirm starting material purity.
Formation of Dark Tar Reaction temperature was too high.Maintain strict temperature control, especially during POCl₃ addition and heating.
Difficult Purification Presence of multiple byproducts.Optimize reaction conditions (temperature, stoichiometry). Ensure slow, controlled addition of reagents.
Product is acidic.The aldehyde may have oxidized to a carboxylic acid. Wash crude product with a dilute sodium bicarbonate solution before chromatography.[12]

References

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Ensuring its identity and purity is critical for downstream applications. This guide details optimized protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible Spectrophotometry. The methodologies are presented with a focus on the rationale behind experimental choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its reactivity is governed by the interplay of the electron-withdrawing nature of the aldehyde and halogen substituents, and the electron-donating character of the hydroxyl group. An unambiguous characterization is essential and is best achieved by employing a suite of orthogonal analytical techniques. Each method provides a unique piece of structural or purity information, which, when combined, offers a complete profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClFO₂N/A
Molecular Weight 174.56 g/mol N/A
Appearance Off-white to pale yellow solidTypical observation
Melting Point 148-152 °CVaries by purity
Boiling Point ~206 °C[1]
Solubility Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in waterGeneral knowledge for phenolic compounds

Integrated Analytical Workflow

A multi-faceted approach is non-negotiable for the definitive characterization of a novel or synthesized compound. The results from one technique should corroborate the findings of another. For instance, the molecular weight determined by Mass Spectrometry must be consistent with the structure elucidated by NMR. HPLC provides an orthogonal assessment of purity to techniques like GC-MS. This integrated strategy forms the foundation of a scientifically sound characterization package.

Analytical_Workflow HPLC HPLC-UV GCMS_Purity GC-MS (Impurities) NMR NMR (1H, 13C, 19F) MS Mass Spec (HRMS) FTIR FT-IR UVVis UV-Vis EA Elemental Analysis Sample Test Sample Sample->HPLC Purity Assay Sample->GCMS_Purity Volatile Impurities Sample->NMR Connectivity Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->UVVis Electronic Transitions Sample->EA Elemental Ratio

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. They separate the main component from impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the preferred method for purity analysis of non-volatile, thermally liable compounds like this compound. A reversed-phase C18 column is chosen due to the moderate polarity of the analyte. The acidic mobile phase (using formic acid) is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape. UV detection is ideal as the aromatic ring and carbonyl group are strong chromophores. A wavelength of 280 nm is often used for phenolic compounds as it corresponds to the π→π* transition of the benzene ring.[2]

Protocol: Purity Determination by Reversed-Phase HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration is ~1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 280 nm
  • Data Analysis & System Suitability:

    • The purity is calculated based on the area percent of the main peak.

    • Trustworthiness: Before analysis, perform a system suitability test. Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the tailing factor for the main peak should be between 0.9 and 1.5. This validates that the system is performing with adequate precision and efficiency.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is excellent for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[4] For a phenolic compound, derivatization (e.g., silylation) is often required to increase volatility and improve peak shape by capping the polar hydroxyl group. However, direct injection can be attempted first. A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for aromatic compounds.[5] Mass spectrometry detection provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Protocol: Volatile Impurity Profiling by GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterSetting
Column TG-5SilMS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
  • Data Analysis:

    • Identify the main component by its retention time and mass spectrum.

    • Search any additional peaks against a spectral library (e.g., NIST) to tentatively identify impurities. The fragmentation pattern will be key to confirming the structure.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques probe the molecular structure at different levels, providing complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[6] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility and the ability to observe the exchangeable hydroxyl proton.

¹H NMR: Expect signals for the aldehyde proton (highly deshielded, ~10 ppm), the hydroxyl proton (broad singlet, variable shift), and the two aromatic protons. The coupling patterns of the aromatic protons will confirm their positions relative to each other and the other substituents. ¹³C NMR: Will show distinct signals for the carbonyl carbon (~190 ppm), the four substituted aromatic carbons, and the two aromatic CH carbons. ¹⁹F NMR: The presence of a fluorine atom provides a unique and highly sensitive probe. A single resonance will confirm the presence of one fluorine atom, and its chemical shift will be characteristic of its electronic environment.[7]

Protocol: NMR Structural Analysis

  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at 25 °C.

    • Use standard acquisition parameters. For ¹³C, a sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.

  • Expected Data:

Table 2: Predicted NMR Chemical Shifts (δ, ppm) in DMSO-d₆

NucleusPredicted Shift (ppm)MultiplicityRationale
¹H (CHO) ~10.1sDeshielded aldehyde proton.
¹H (Ar-H) 7.5 - 7.8dTwo distinct aromatic protons, split by each other and potentially by ¹⁹F.
¹H (OH) ~11.0br sExchangeable phenolic proton, broad.
¹³C (C=O) ~188dAldehyde carbonyl, may show coupling to ortho proton.
¹³C (Ar-C) 110 - 160mSix distinct aromatic carbons, C-F and C-Cl will show large J-couplings.
¹⁹F -110 to -130dChemical shift influenced by ortho -CHO and para -Cl. Split by ortho proton.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[8] This is a rapid and effective method for confirming the presence of the key hydroxyl, aldehyde, and aromatic functionalities.

Protocol: FT-IR Functional Group Analysis

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact using the pressure arm.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Data Interpretation:

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400 (broad) O-H stretchPhenolic Hydroxyl
~2850, ~2750 C-H stretch (Fermi doublet)Aldehyde
1670-1690 (strong) C=O stretchAromatic Aldehyde
1580-1600 C=C stretchAromatic Ring
~1250 C-O stretchPhenol
1000-1100 C-F stretchAryl-Fluoride
700-850 C-Cl stretchAryl-Chloride
UV-Visible Spectrophotometry

Principle & Rationale: UV-Vis spectrophotometry measures the electronic transitions within a molecule.[9] For this compound, the absorption maxima (λ_max) are due to π→π* transitions in the substituted benzene ring. The position of λ_max is sensitive to the solvent and pH (due to the phenolic group). This technique is simple and provides characteristic data for the conjugated system.[10]

Protocol: UV-Vis Spectral Profile

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in methanol.

    • Dilute this stock solution with methanol to obtain a concentration of ~0.01 mg/mL, such that the maximum absorbance is between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Scan the sample from 200 to 400 nm using methanol as the blank.

    • Record the wavelength(s) of maximum absorbance (λ_max).

  • Expected Results: Expect strong absorption bands in the range of 270-320 nm, characteristic of a substituted benzaldehyde.

Confirmatory Analysis

Elemental Analysis

Principle & Rationale: Combustion analysis provides the mass percentages of C, H, N, and halogens in a pure sample.[11][12] The experimental values are compared against the theoretical values calculated from the molecular formula. A match within ±0.4% is considered strong evidence for the proposed elemental composition.

Protocol: Elemental Composition Verification

  • Instrumentation: CHN elemental analyzer and a halogen-specific combustion analyzer.

  • Sample Preparation:

    • Provide ~5 mg of a highly purified (e.g., recrystallized) and dried sample.

  • Data Analysis:

    • Compare the experimentally determined weight percentages with the theoretical values.

Table 4: Theoretical Elemental Composition

ElementTheoretical %
Carbon (C) 48.16
Hydrogen (H) 2.31
Chlorine (Cl) 20.31
Fluorine (F) 10.88
Oxygen (O) 18.33

Conclusion

The analytical strategy detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By systematically applying orthogonal chromatographic and spectroscopic techniques, researchers can confidently establish the identity, structure, and purity of this important chemical intermediate. Adherence to the principles of method validation and system suitability, as outlined, ensures the generation of trustworthy and reproducible data critical for research, development, and quality control.[13]

References

The Untapped Potential of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Promise

In the vast landscape of chemical building blocks for material science, certain molecules, despite their intriguing functionalities, remain underexplored. 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is one such compound. While direct, extensive literature on its specific applications in material science is nascent, an analysis of its constituent functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and activating chloro and fluoro substituents—points towards significant potential in the synthesis of high-performance polymers and liquid crystalline materials.

This guide serves as a forward-looking exploration for researchers, scientists, and drug development professionals. It provides a scientifically grounded framework for harnessing the potential of this compound. By drawing parallels with well-documented, structurally similar isomers, we present detailed application notes and robust protocols to pioneer its use in creating next-generation materials. The presence of both chlorine and fluorine atoms on the aromatic ring offers a unique handle for tuning electronic properties and intermolecular interactions, a feature of significant interest in modern material design.

Physicochemical Properties and Reactivity Profile

While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and computational predictions.

PropertyPredicted/Inferred ValueSignificance in Material Synthesis
Molecular Formula C₇H₄ClFO₂Provides the basis for molecular weight and elemental composition calculations.
Molecular Weight 174.56 g/mol Essential for stoichiometric calculations in polymer and small molecule synthesis.
Reactivity Centers Hydroxyl (-OH), Aldehyde (-CHO), Activated Aromatic RingThe hydroxyl group acts as a nucleophile, the aldehyde engages in condensation reactions, and the aromatic ring is susceptible to nucleophilic substitution.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, THF)Crucial for selecting appropriate reaction media for homogeneous polymerization and synthesis.

The strategic placement of the electron-withdrawing fluorine and chlorine atoms ortho and meta to the hydroxyl group, respectively, enhances the acidity of the phenolic proton. This, in turn, increases its nucleophilicity in deprotonated form, making it an excellent candidate for nucleophilic aromatic substitution reactions, a cornerstone of poly(arylene ether) synthesis.

Application I: High-Performance Poly(arylene ether)s

Poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The di-halogenated aromatic structure of molecules like this compound, when appropriately derivatized, can serve as a key monomer in their synthesis.

Conceptual Framework: Synthesis of a Novel Poly(arylene ether ketone) (PEK)

This compound can be envisioned as a precursor to a di-functional monomer. For instance, a Williamson ether synthesis with a protected hydroquinone, followed by deprotection and oxidation, could yield a di-ketone monomer. However, a more direct application is its use as an end-capping agent to control the molecular weight of poly(arylene ether)s, or as a building block for more complex monomers.

For the purpose of this guide, we will outline a protocol for a polycondensation reaction where a bisphenol is reacted with a di-fluoro aromatic ketone. We will then detail how this compound can be used as an end-capping agent in this system.

Experimental Protocol: Molecular Weight Control in PEK Synthesis using this compound

Objective: To synthesize a poly(arylene ether ketone) with a controlled molecular weight via nucleophilic aromatic substitution, using this compound as an end-capping agent.

Materials:

  • 4,4'-Difluorobenzophenone

  • Bisphenol A

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric Acid (HCl), diluted

Instrumentation:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried 250 mL three-neck flask, add 4,4'-difluorobenzophenone (21.82 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and finely ground, anhydrous K₂CO₃ (15.2 g, 0.11 mol).

  • End-Capper Addition: For a target number-average molecular weight (Mn) of 10,000 g/mol , calculate the required amount of this compound. The molar ratio of the end-capper to the monomer is determined by the Carothers equation. For this example, add 0.349 g (0.002 mol) of this compound.

  • Solvent Addition: Add anhydrous DMAc (100 mL) and toluene (50 mL) to the flask.

  • Azeotropic Dehydration: Heat the mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.

  • Polymerization: After removing the Dean-Stark trap, slowly raise the temperature to 160-165 °C to remove the toluene. Maintain the reaction at this temperature under a gentle nitrogen stream for 8-12 hours. The viscosity of the solution will increase significantly.

  • Precipitation and Purification: Cool the viscous solution to room temperature and dilute with 50 mL of DMAc. Slowly pour the polymer solution into a stirred solution of methanol (800 mL) containing a small amount of HCl. The polymer will precipitate as a fibrous solid.

  • Washing: Filter the polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and solvent.

  • Drying: Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).

PEK_Synthesis cluster_reactants Reactants Monomers Bisphenol A + 4,4'-Difluorobenzophenone Reactor Reaction Flask Monomers->Reactor EndCapper This compound EndCapper->Reactor Solvent DMAc/Toluene Solvent->Reactor Base K2CO3 Base->Reactor Azeotropic_Dehydration Azeotropic Dehydration (140-150 °C) Reactor->Azeotropic_Dehydration Heat Polymerization Polymerization (160-165 °C) Azeotropic_Dehydration->Polymerization Remove Toluene Precipitation Precipitation in Methanol/HCl Polymerization->Precipitation Cool & Dilute Purified_Polymer Purified PEK Precipitation->Purified_Polymer Filter & Dry

Caption: Workflow for PEK synthesis with controlled molecular weight.

Application II: Synthesis of Schiff Base Liquid Crystals

The aldehyde functionality of this compound makes it an ideal candidate for the synthesis of Schiff base (imine) liquid crystals. The resulting imine linkage provides rigidity and linearity to the molecular structure, which are key requirements for mesophase formation. The lateral chloro and fluoro substituents can influence the melting point and the type of liquid crystalline phase observed.

Conceptual Framework: Design of a Nematic Liquid Crystal

By reacting this compound with a long-chain aniline derivative, such as 4-dodecylaniline, a rod-like molecule can be synthesized. The combination of the rigid aromatic core and the flexible alkyl chain is a classic design for inducing nematic or smectic liquid crystal phases. The lateral substituents are expected to lower the melting point compared to the non-substituted analog.

Experimental Protocol: Synthesis of a Schiff Base from this compound and 4-Dodecylaniline

Objective: To synthesize a potential liquid crystalline material via the condensation reaction of this compound and 4-dodecylaniline.

Materials:

  • This compound

  • 4-Dodecylaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Instrumentation:

  • Round-bottom flask with a reflux condenser.

  • Magnetic stirrer with a hotplate.

  • Büchner funnel and flask for filtration.

  • Polarizing Optical Microscope (POM) with a hot stage.

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.75 g, 0.01 mol) in absolute ethanol (40 mL).

  • Amine Addition: To this solution, add 4-dodecylaniline (2.61 g, 0.01 mol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux with constant stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure product.

  • Drying: Dry the purified crystals in a desiccator over silica gel.

Characterization: The synthesized compound's structure can be confirmed using FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch) and NMR spectroscopy. The liquid crystalline properties are investigated using DSC to determine the phase transition temperatures and POM to observe the characteristic textures of any mesophases.

Schiff_Base_Synthesis cluster_reactants Starting Materials Start_Aldehyde 5-Chloro-2-fluoro-4- hydroxybenzaldehyde Reaction Dissolve in Ethanol + Acetic Acid (cat.) Reflux for 6h Start_Aldehyde->Reaction Start_Amine 4-Dodecylaniline Start_Amine->Reaction Precipitation Cool in Ice Bath Reaction->Precipitation Purification Filter & Recrystallize Precipitation->Purification Product Schiff Base Product Purification->Product Characterization Characterization (FT-IR, NMR, DSC, POM) Product->Characterization

Caption: Synthesis and characterization of a Schiff base liquid crystal.

Conclusion and Future Outlook

This compound stands as a molecule with considerable, albeit largely untapped, potential in material science. The protocols and conceptual frameworks presented in this guide are intended to catalyze research and development in this area. The unique substitution pattern of this benzaldehyde derivative offers a fertile ground for creating novel polymers with enhanced thermal and mechanical properties, as well as for designing liquid crystals with tailored mesophase behavior. Further exploration into its use in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and as an intermediate in medicinal chemistry is highly encouraged. As the demand for advanced materials with precisely controlled properties continues to grow, the exploration of such versatile, yet underutilized, building blocks will be paramount to innovation.

Troubleshooting & Optimization

Technical Support Center: Formylation of Chlorofluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of chlorofluorophenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the complexities encountered during the formylation of this challenging class of substrates. My aim is to equip you with the expertise and practical insights needed to navigate the nuances of these reactions, minimize side product formation, and optimize your synthetic outcomes.

Introduction: The Challenge of Formylating Chlorofluorophenols

Chlorofluorophenols are valuable precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials. The introduction of a formyl group onto the aromatic ring is a critical transformation, often serving as a gateway to further molecular complexity. However, the presence of both chloro and fluoro substituents, along with the activating hydroxyl group, introduces a unique set of challenges related to regioselectivity and the formation of undesirable side products.

This guide will focus on the most common formylation methods—the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions—and provide targeted advice for their application to chlorofluorophenol substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of chlorofluorophenols prone to side reactions?

A1: The interplay of the electronic effects of the substituents is the primary reason for the increased complexity. The hydroxyl group is a powerful activating and ortho, para-directing group. The halogen substituents (Cl and F) are deactivating via their inductive effect but are also ortho, para-directing due to resonance effects from their lone pairs.[1] This can lead to a delicate balance of reactivity at multiple positions on the aromatic ring, often resulting in mixtures of isomers and other side products.

Q2: What are the most common side products I should expect?

A2: The most prevalent side products include:

  • Regioisomers: Formation of the formyl group at an undesired position (e.g., a different ortho or the para position).

  • Di-formylated products: Introduction of two formyl groups onto the aromatic ring, particularly if multiple activated positions are available.[2]

  • Polymeric/resinous materials: Phenol-formaldehyde type resin formation can occur, especially under harsh acidic or basic conditions.

  • Products of halogen displacement: While less common, under forcing conditions, nucleophilic substitution of a halogen atom might be observed.

Q3: Which formylation method is best suited for my chlorofluorophenol?

A3: The choice of method depends on the specific substitution pattern of your substrate and the desired regioselectivity:

  • Reimer-Tiemann Reaction: Generally favors ortho-formylation and is effective for many phenol derivatives.[3] However, it can sometimes lead to a mixture of ortho and para isomers.

  • Duff Reaction: This reaction also strongly favors ortho-formylation.[2] It can be a good alternative to the Reimer-Tiemann reaction, although yields can be variable.

  • Vilsmeier-Haack Reaction: This method employs a weaker electrophile and is typically most effective for highly electron-rich aromatic compounds.[4] Its success with moderately deactivated chlorofluorophenols may be limited.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Formylated Product

Low yields are a common frustration in the formylation of halogenated phenols. The following decision tree can help you diagnose and address the potential causes.

low_yield_troubleshooting start Low Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? start->check_temp check_base Is the base strength and concentration appropriate? start->check_base side_products Are significant side products observed? start->side_products incomplete_reaction Is starting material remaining? start->incomplete_reaction solution1 Use freshly distilled solvents and high-purity reagents. check_reagents->solution1 No solution2 Optimize temperature. Too low may lead to incomplete reaction; too high can promote side reactions. check_temp->solution2 Unsure solution3 Adjust base concentration. For Reimer-Tiemann, sufficient base is crucial for phenoxide and dichlorocarbene formation. check_base->solution3 No solution4 See 'Controlling Regioselectivity' and 'Minimizing Di-formylation' sections. side_products->solution4 Yes solution5 Increase reaction time or temperature cautiously. Consider a more reactive formylating agent if possible. incomplete_reaction->solution5 Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

The formation of a mixture of ortho and para isomers is a frequent challenge. The directing effects of the hydroxyl, chloro, and fluoro groups can lead to competitive formylation at different positions.

Strategies to Improve Regioselectivity:

StrategyRationaleApplicable Reactions
Chelation Control Methods that involve a metal cation can favor ortho-formylation through chelation between the phenolic oxygen and the incoming electrophile.Magnesium Chloride/Paraformaldehyde method
Steric Hindrance If one ortho position is sterically hindered by a substituent, formylation will be directed to the other available positions.All methods
Solvent Effects The choice of solvent can influence the solvation of the phenoxide and the electrophile, thereby affecting the ortho/para ratio.Reimer-Tiemann, Vilsmeier-Haack
Temperature Control Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy, which is often ortho-formylation.All methods
Issue 3: Formation of Di-formylated Byproducts

If your chlorofluorophenol has more than one activated position, di-formylation can become a significant side reaction.

diformylation_troubleshooting start High Di-formylation check_stoichiometry Check Stoichiometry of Formylating Agent start->check_stoichiometry check_time Is the reaction time too long? start->check_time action1 Reduce the molar ratio of the formylating agent (e.g., HMTA in Duff reaction) to be equimolar or slightly less than the phenol. check_stoichiometry->action1 Ratio > 1:1 (Formylating Agent:Phenol) action2 Monitor the reaction closely by TLC or GC/LC-MS and quench the reaction as soon as the desired mono-formylated product is maximized. check_time->action2 Yes

Caption: Workflow for minimizing di-formylation.

Experimental Protocols

The following protocols are provided as examples and may require optimization for your specific chlorofluorophenol substrate.

Protocol 1: Reimer-Tiemann Formylation of 2-Chloro-4-fluorophenol

This protocol describes the synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde.[5]

Materials:

  • 2-Chloro-4-fluorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Methylene chloride

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 50 g of NaOH in 70 ml of water.

  • Add 10 g (0.068 mol) of 2-chloro-4-fluorophenol to the NaOH solution.

  • Add 30 ml of chloroform to the mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After 2 hours, add another 30 ml of chloroform and continue refluxing for an additional 2 hours. Repeat this step one more time.

  • Cool the reaction mixture to room temperature. The crude product may precipitate as the sodium salt.

  • Filter the crude sodium salt and dissolve it in water.

  • Acidify the aqueous solution with 1N HCl to precipitate the free phenolic product.

  • Extract the product with methylene chloride, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:1 mixture of methylene chloride and hexane as the eluent.

Expected Outcome: The purified product, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, is a solid with a melting point of 81-83°C.[5]

Protocol 2: Duff Reaction of 2-Chloro-6-fluorophenol

This protocol describes the synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde.[6]

Materials:

  • 2-Chloro-6-fluorophenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve 0.5 g (3.5 mmol) of 2-chloro-6-fluorophenol and 0.5 g (3.5 mmol) of hexamethylenetetramine in 3 ml of TFA.

  • Stir the mixture at 60°C for 16 hours.

  • Pour the reaction mixture into 20 ml of ice-water.

  • Extract the aqueous layer with diethyl ether (3 x 20 ml).

  • Combine the organic fractions, wash with brine (25 ml), and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography using a 7:3 mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: The product, 3-chloro-5-fluoro-4-hydroxybenzaldehyde, is obtained as a white solid with a yield of approximately 40%.[6]

Mechanistic Insights: The Origin of Side Products

Understanding the reaction mechanisms is key to predicting and controlling the formation of side products.

Reimer-Tiemann Reaction: Isomer Formation

The Reimer-Tiemann reaction proceeds via the electrophilic attack of dichlorocarbene on the electron-rich phenoxide ring.[3] The ortho product is generally favored due to a stabilizing interaction between the phenoxide oxygen and the dichlorocarbene. However, attack at the para position can still occur, leading to a mixture of isomers.

reimer_tiemann_mechanism phenol Chlorofluorophenol phenoxide Chlorofluorophenoxide phenol->phenoxide + NaOH ortho_intermediate Ortho-attack intermediate phenoxide->ortho_intermediate Ortho attack para_intermediate Para-attack intermediate phenoxide->para_intermediate Para attack chloroform CHCl₃ dichlorocarbene Dichlorocarbene (:CCl₂) chloroform->dichlorocarbene + NaOH, -H₂O, -Cl⁻ dichlorocarbene->ortho_intermediate dichlorocarbene->para_intermediate ortho_product Ortho-formylated product ortho_intermediate->ortho_product Hydrolysis para_product Para-formylated product (Side Product) para_intermediate->para_product Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction showing pathways to ortho and para products.

References

Technical Support Center: Optimizing the Duff Reaction for Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Duff reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the formylation of substituted phenols. Here, we move beyond standard protocols to offer insights into the causality of experimental choices, ensuring you can adapt and refine the reaction for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Duff reaction and why is it preferred for phenols?

The Duff reaction is a formylation reaction that synthesizes benzaldehydes using a phenol, hexamine (hexamethylenetetramine or HMTA), and an acidic catalyst.[1] It is particularly favored for the ortho-formylation of phenols due to the directing effect of the hydroxyl group.[1][2] The reaction is advantageous because it uses inexpensive and readily available reagents, is operationally simple, and tolerates a wide variety of functional groups.[3][4]

Q2: What is the mechanism of the Duff reaction?

The reaction proceeds via an electrophilic aromatic substitution. First, the acidic medium protonates HMTA, which then fragments to form an electrophilic iminium ion (CH₂⁺NR₂).[1][5] The electron-rich phenol then attacks this iminium ion, preferentially at the ortho position, to form a benzylamine intermediate.[1] This is followed by an intramolecular redox reaction and subsequent hydrolysis during acidic workup to yield the final aldehyde.[1][5] Recent theoretical studies suggest that the selectivity-determining step involves a hydrogen bond between the phenolic proton and the formylating agent, leading to a cyclohexa-2,4-dienone intermediate.[4][6][7]

Q3: What is the role of the acid catalyst in the Duff reaction?

The acid catalyst is crucial for several reasons. It protonates the HMTA to generate the active electrophilic iminium species.[4] Commonly used acids include glacial acetic acid, trifluoroacetic acid (TFA), and glyceroboric acid.[4][8] The choice of acid can significantly impact the reaction rate and selectivity. Stronger acids like TFA can accelerate the reaction and even enable the formylation of less reactive, electron-deficient phenols.[9]

Q4: How do substituents on the phenol ring affect the Duff reaction?

Substituents have a profound effect on the reactivity and regioselectivity of the Duff reaction:

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups activate the aromatic ring, increasing its nucleophilicity and promoting the electrophilic substitution.[1] This generally leads to higher yields and faster reaction rates. These groups strongly favor ortho-formylation.[4]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halides (-X) deactivate the ring, making it less nucleophilic and slowing down the reaction.[4][10] In some cases, the reaction may not proceed under standard conditions. Stronger acids or higher temperatures may be required to achieve formylation on phenols bearing EWGs.[9]

  • Steric Hindrance: Bulky substituents near the hydroxyl group can hinder the approach of the electrophile to the ortho positions.[4] If both ortho positions are blocked, formylation may occur at the para position.[1]

Q5: Can the Duff reaction yield para-formylated products?

While the Duff reaction is known for its strong ortho-selectivity with phenols, para-formylation can occur under certain circumstances.[1] This is typically observed when both ortho positions are blocked by other substituents.[1] In such cases, the electrophilic attack will be directed to the less sterically hindered and still activated para position. For example, the synthesis of syringaldehyde from 2,6-dimethoxyphenol results in para-formylation.[1]

Troubleshooting Guide

This section addresses common issues encountered during the Duff reaction with substituted phenols and provides actionable solutions.

Issue 1: Low or No Product Yield

  • Probable Cause 1: Deactivated Phenolic Substrate: Your phenol may possess strong electron-withdrawing groups that reduce the nucleophilicity of the aromatic ring, making it unreactive under standard conditions.[10]

    • Solution:

      • Switch to a Stronger Acid: Replace glacial acetic acid with trifluoroacetic acid (TFA) to increase the electrophilicity of the formylating agent.[9]

      • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for any signs of decomposition.

      • Consider an Alternative Formylation Method: For highly deactivated systems, other methods like the Vilsmeier-Haack reaction might be more suitable, although they also have limitations with electron-deficient substrates.[3]

  • Probable Cause 2: Incomplete Hydrolysis: The intermediate imine formed during the reaction requires complete hydrolysis to yield the final aldehyde.

    • Solution:

      • Ensure Acidic Workup: After the reaction, quench the mixture with a dilute mineral acid (e.g., 2M HCl or H₂SO₄) and heat or steam distill to ensure complete hydrolysis of the imine intermediate.[8]

      • Extend Hydrolysis Time: Increase the duration of the acidic workup to allow for complete conversion.

  • Probable Cause 3: Substrate or Reagent Degradation: High temperatures or prolonged reaction times can lead to the decomposition of sensitive substrates or reagents.

    • Solution:

      • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal time for completion and avoid unnecessary heating.

      • Use Fresh Reagents: Ensure that the HMTA and the acidic solvent are of high quality and free from contaminants.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Probable Cause 1: Competing ortho and para Formylation: While ortho is preferred, some para product may form, especially if one ortho position is sterically hindered.

    • Solution:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic preference for the ortho isomer.

      • Solvent Modification: The choice of solvent can influence regioselectivity. Experiment with different acidic media like glyceroboric acid, which is known for promoting ortho-selectivity.[8]

  • Probable Cause 2: Di-formylation: If your phenol has two unsubstituted ortho positions, di-formylation can occur, leading to a mixture of mono- and di-formylated products.[3]

    • Solution:

      • Adjust Stoichiometry: This is the most critical factor. Reduce the molar ratio of HMTA to the phenol. Start with a 1:1 ratio and gradually increase if mono-formylation is incomplete.[3]

      • Monitor Reaction Progress: Use TLC or HPLC to track the formation of the desired mono-formylated product and stop the reaction before significant amounts of the di-formylated product appear.[3]

Issue 3: Formation of Resin/Polymer

  • Probable Cause: Phenol-Formaldehyde Polymerization: The reaction conditions of the Duff reaction can sometimes promote the condensation of the phenol with formaldehyde (generated from HMTA), leading to the formation of insoluble resinous materials.[3]

    • Solution:

      • Control Stoichiometry: Use a molar ratio of HMTA to phenol that is as close to stoichiometric as possible to minimize excess formaldehyde equivalents.[3]

      • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintain the lowest effective temperature for the formylation reaction. For reactions in TFA, keeping the temperature around 70°C can help prevent polymerization.[3]

      • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent over-reaction.[3]

Data Presentation: Influence of Substituents and Conditions

The following table summarizes typical outcomes for the Duff reaction with various substituted phenols, providing a baseline for optimization.

Phenolic SubstrateSubstituent TypeTypical SolventProduct(s)Approximate YieldReference(s)
p-CresolElectron-Donating (Alkyl)Acetic Acid2-hydroxy-5-methylbenzaldehydeModerate to Good[1]
4-MethoxyphenolElectron-Donating (Alkoxy)Acetic Acid2-hydroxy-5-methoxybenzaldehydeGood[8]
4-NitrophenolElectron-Withdrawing (Nitro)Trifluoroacetic Acid2-hydroxy-5-nitrobenzaldehydeLow to Moderate[10]
2,4-Di-tert-butylphenolSterically HinderedTrifluoroacetic Acid3,5-di-tert-butyl-2-hydroxybenzaldehydeGood[11]
2,6-DimethylphenolBoth ortho positions blockedTrifluoroacetic Acid4-hydroxy-3,5-dimethylbenzaldehyde (para)High (95%)[11]
PhenolUnsubstitutedAcetic AcidSalicylaldehyde (major), 4-hydroxybenzaldehyde (minor)Moderate[1]
4-tert-ButylphenolElectron-Donating (Alkyl)Trifluoroacetic Acid5-tert-butyl-2-hydroxybenzaldehyde65%[10]
4-tert-ButylphenolElectron-Donating (Alkyl)Trifluoroacetic Acid (excess HMTA)5-tert-butyl-2,6-diformylphenol41%[10]

Experimental Protocols

Protocol 1: General Procedure for ortho-Formylation of an Activated Phenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) and hexamethylenetetramine (1.5 - 2.0 eq) in glacial acetic acid or trifluoroacetic acid.

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C. The optimal temperature will depend on the substrate's reactivity. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a mixture of ice and 2M sulfuric acid. Heat the resulting mixture to reflux for 15-30 minutes or until the intermediate imine is fully hydrolyzed (as monitored by TLC).

  • Extraction and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Optimized Procedure for Mono-formylation of a Phenol Prone to Di-formylation

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) and hexamethylenetetramine (1.1 eq) in trifluoroacetic acid under an inert atmosphere (e.g., nitrogen).

  • Controlled Heating: Heat the reaction to a carefully controlled temperature (e.g., 70°C).

  • Close Monitoring: Monitor the reaction every 15-30 minutes by TLC or HPLC, observing the relative amounts of starting material, mono-formylated product, and di-formylated product.

  • Quenching: As soon as the optimal ratio of mono-formylated product to starting material is reached, immediately cool the reaction in an ice bath to quench it.

  • Work-up and Purification: Proceed with the acidic workup and extraction as described in Protocol 1. Purification by column chromatography will likely be necessary to separate the desired mono-formylated product from unreacted starting material and any di-formylated byproduct.

Visualizations

Diagram 1: The Duff Reaction Mechanism

Duff_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_final Final Product Formation HMTA HMTA Iminium Iminium Ion (Electrophile) HMTA->Iminium Protonation & Fragmentation H_plus H⁺ (from Acid) Phenol Substituted Phenol Iminium->Phenol Electrophilic Attack Intermediate Benzylamine Intermediate Phenol->Intermediate Nucleophilic Attack Oxidation Intramolecular Redox Intermediate->Oxidation Hydrolysis Acidic Hydrolysis Oxidation->Hydrolysis Aldehyde ortho-Formyl Phenol Hydrolysis->Aldehyde

Caption: The mechanism of the Duff reaction, proceeding through iminium ion formation, electrophilic attack, and hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Start: Low or No Yield Check_Substrate Is the phenol electron-deficient? Start->Check_Substrate Stronger_Acid Use a stronger acid (e.g., TFA) Check_Substrate->Stronger_Acid Yes Check_Hydrolysis Is hydrolysis complete? Check_Substrate->Check_Hydrolysis No Increase_Temp Increase reaction temperature Stronger_Acid->Increase_Temp Increase_Temp->Check_Hydrolysis Extend_Workup Extend acidic workup time/heat Check_Hydrolysis->Extend_Workup No Check_Decomposition Signs of decomposition? Check_Hydrolysis->Check_Decomposition Yes Extend_Workup->Check_Decomposition Optimize_Conditions Optimize time and temperature Check_Decomposition->Optimize_Conditions Yes Success Yield Improved Check_Decomposition->Success No Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low-yield Duff reactions.

Diagram 3: Substituent Effects on Regioselectivity

Substituent_Effects Phenol Substituted Phenol EDG Electron-Donating Group Phenol->EDG Activates ring EWG Electron-Withdrawing Group Phenol->EWG Deactivates ring Steric Steric Hindrance Phenol->Steric Directs away Ortho ortho-Formylation (Favored) EDG->Ortho Strongly directs EWG->Ortho Weakly directs or inhibits Para para-Formylation (Possible) Steric->Para If ortho is blocked

Caption: The influence of electronic and steric effects of substituents on the regioselectivity of the Duff reaction.

References

Technical Support Center: Purification of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 5-Chloro-2-fluoro-4-hydroxybenzaldehyde. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process, ensuring the final compound meets the high-purity requirements for downstream applications.

Introduction: The Importance of Purity

This compound is a substituted aromatic aldehyde, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of the chloro, fluoro, hydroxyl, and formyl groups on the benzene ring imparts specific reactivity and functionality. However, impurities from the synthetic process can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in drug development pipelines. Therefore, robust purification is not merely a suggestion but a critical step to ensure experimental reproducibility and the integrity of the final product.

Common synthetic routes, such as the formylation of the corresponding phenol, can introduce a variety of impurities including unreacted starting materials, isomeric byproducts, and oxidation products. This guide provides a systematic approach to identifying and removing these contaminants.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound in a practical question-and-answer format.

Q1: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?

A1: A persistent color in the purified product typically indicates the presence of oxidized or polymeric impurities. The aldehyde functional group is susceptible to air oxidation, which can form the corresponding carboxylic acid (5-chloro-2-fluoro-4-hydroxybenzoic acid) and other colored degradation products.

Diagnostic Steps & Solutions:

  • Initial Wash: Before attempting more complex purification, wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid impurity will be deprotonated to form a water-soluble sodium salt, which can then be removed in the aqueous layer. Follow this with a water wash and a brine wash to remove residual salts.

  • Activated Charcoal Treatment: If the color persists after the basic wash, it may be due to trace, highly conjugated impurities. These can often be removed by treatment with activated charcoal.

    • Dissolve the crude product in a suitable hot solvent (e.g., isopropanol or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% by weight).

    • Heat the mixture at reflux for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool for recrystallization.

  • Preventative Measures: To prevent future oxidation, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q2: After recrystallization, my yield is very low. How can I improve recovery?

A2: Low recovery during recrystallization is a common issue and usually points to one of two problems: the compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

Diagnostic Steps & Solutions:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. You may need to screen several solvents. For a polar compound like this compound, solvents like isopropyl ether, or mixtures such as ethyl acetate/heptane or dichloromethane/hexane are good starting points.[1]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.

  • Cooling Protocol: Allow the hot solution to cool slowly to room temperature first. Rapid cooling by immediately placing it in an ice bath can trap impurities and lead to the formation of small, impure crystals. Once the solution has reached room temperature and crystals have started to form, then place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Mother Liquor Analysis: Concentrate the mother liquor (the liquid left after filtration) and analyze it by TLC or HPLC. If it contains a significant amount of your desired product, you can perform a second recrystallization to recover more material, although this second crop will likely be less pure than the first.

Q3: My product is not crystallizing and remains an oil. What should I do?

A3: Oiling out, where the product separates as a liquid instead of a solid, occurs when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are depressing the melting point and interfering with crystal lattice formation.

Diagnostic Steps & Solutions:

  • Trituration: Try adding a small amount of a non-polar solvent in which your compound is insoluble (like hexane or pentane) to the oil and scratching the side of the flask with a glass rod. This can often induce crystallization.

  • Add a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to the cold, supersaturated solution can provide a nucleation site for crystal growth.

  • Solvent/Anti-Solvent System: Dissolve the oily product in a small amount of a solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., hexane or heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This method can often produce high-quality crystals.

  • Re-purify: Persistent oiling out is a strong indicator of significant impurities. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization again.

Q4: TLC/HPLC analysis shows multiple spots/peaks close to my product. How do I separate them?

A4: The presence of spots or peaks with similar retention times to your product often indicates isomeric impurities. These can arise during synthesis depending on the directing effects of the substituents on the aromatic ring.

Diagnostic Steps & Solutions:

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The ideal eluent system should give your product an Rf value of ~0.3 on a TLC plate.

  • Preparative HPLC: For very difficult separations and high-purity requirements, preparative HPLC using a C18 column with a mobile phase like methanol/water or acetonitrile/water can provide excellent resolution.[2]

Purification Workflow Diagram

The following diagram outlines a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude 5-Chloro-2-fluoro-4- hydroxybenzaldehyde Wash Aqueous Wash (Sat. NaHCO3, H2O, Brine) Crude->Wash Dry Dry Organic Layer (e.g., over Na2SO4) Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval PurityCheck1 Purity Assessment (TLC, HPLC, NMR) SolventRemoval->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization Minor Impurities ColumnChrom Column Chromatography PurityCheck1->ColumnChrom Significant Impurities (e.g., Isomers) PurityCheck2 Final Purity & Characterization (HPLC, NMR, MS) Recrystallization->PurityCheck2 ColumnChrom->PurityCheck2 FinalProduct Pure Product (>99%) PurityCheck2->FinalProduct Purity Confirmed

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Common impurities include unreacted starting materials (e.g., 4-chloro-1-fluoro-2-methoxybenzene if a deprotection step is involved), isomeric impurities formed during formylation, and the over-oxidation product, 5-chloro-2-fluoro-4-hydroxybenzoic acid.[3]

Q2: How should I properly store the purified this compound? A2: To ensure stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and kept in a cool (<15°C), dark, and dry place.[4] This minimizes the risk of oxidation and degradation.

Q3: Which analytical methods are best for assessing purity? A3: A combination of methods provides the most complete picture.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column is typically effective.[2][5]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents. A mass spectrometer (MS) detector can help identify unknown peaks.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can reveal the presence of impurities if they are present in sufficient quantity (>1%).

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: Can I use distillation to purify this compound? A4: While vacuum distillation is a common technique for purifying some aldehydes, it may not be suitable for this compound. The presence of the hydroxyl group increases its boiling point significantly and also increases the risk of thermal decomposition or polymerization at high temperatures.[3] Recrystallization and column chromatography are generally safer and more effective methods.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Heptane)

This protocol is effective for removing impurities with significantly different polarity from the target compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities or residual color (after charcoal treatment) are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While the solution is still warm, slowly add heptane dropwise with swirling until a persistent cloudiness appears.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals have formed, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate the target compound from impurities with similar polarity, such as isomers.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of hexane/ethyl acetate. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Data & Comparison Tables

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityComments
Isopropyl Ether 68LowReported to be effective for similar compounds.[1] Good for removing non-polar impurities.
Ethyl Acetate 77MediumGood "dissolving" solvent for a two-solvent system with an anti-solvent like heptane or hexane.
Dichloromethane 40MediumHigh solubility, often used as the "dissolving" solvent in a two-solvent system. Low boiling point makes for easy removal.
Heptane/Hexane 98 / 69Non-polarExcellent "anti-solvents" or washing solvents due to low solubility of the polar product.
Isopropanol 82HighMay be too polar, resulting in high solubility even when cold, leading to low yields.

Table 2: Comparison of Purity Assessment Techniques

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC Partitioning between mobile and stationary phasesPurity quantification, impurity profilingHigh sensitivity and resolution, quantitativeRequires specific standards for impurity identification
GC-MS Volatility and mass-to-charge ratioAnalysis of volatile impurities, residual solventsExcellent for separation of volatiles, provides structural information (MS)Not suitable for non-volatile or thermally labile compounds
NMR Nuclear spin in a magnetic fieldStructural confirmation, purity estimationProvides definitive structural information, can quantify impurities without a specific standardLower sensitivity (~1%) compared to HPLC/GC
Melting Point Temperature of solid-liquid phase transitionQualitative purity checkFast, simple, and inexpensiveA sharp range is indicative but not definitive proof of purity; impurities can sometimes not depress the melting point

References

Technical Support Center: Stabilizing Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and preventing the degradation of benzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often sensitive compounds. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the stability and purity of your materials, focusing primarily on the prevention of dimerization and related degradation pathways.

The Challenge: Understanding Benzaldehyde Instability

Benzaldehyde and its derivatives are cornerstone reagents in organic synthesis. However, their utility is often compromised by inherent instability. Two primary degradation pathways are of significant concern:

  • Dimerization (Benzoin Condensation): This is a coupling reaction between two aldehyde molecules to form an α-hydroxy ketone, known as a benzoin.[1][2] This reaction is notoriously catalyzed by nucleophiles, particularly cyanide, but also by bases and N-heterocyclic carbenes (NHCs).[1][3]

  • Autoxidation: Benzaldehyde derivatives are highly susceptible to oxidation in the presence of air (oxygen), forming the corresponding benzoic acid.[4][5][6] This process is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities.[7][8][9]

These degradation pathways lead to reduced yield, purification challenges, and compromised product integrity. This guide provides direct answers and troubleshooting strategies to mitigate these issues.

Visualizing the Degradation Pathways

G cluster_0 Dimerization (Benzoin Condensation) cluster_1 Autoxidation to Benzoic Acid A Benzaldehyde (Molecule 1) C Umpolung (Nucleophilic Acyl Anion) A->C + Catalyst B Nucleophilic Catalyst (e.g., CN⁻, Base, NHC) D Benzaldehyde (Molecule 2) C->D Nucleophilic Attack E Benzoin Dimer (α-Hydroxy Ketone) D->E Proton Transfer F Benzaldehyde H Benzoyl Radical F->H Initiation G Initiator (Light, O₂, Metal Ions) J Benzoylperoxy Radical H->J + O₂ I Oxygen (O₂) L Perbenzoic Acid J->L + Benzaldehyde K Benzaldehyde (H-atom abstraction) M Benzoic Acid L->M Reaction with Aldehyde

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and reaction of benzaldehyde derivatives in a practical Q&A format.

Q1: I opened a new bottle of a substituted benzaldehyde, and it was already yellowish with some crystalline precipitate. What happened and is it still usable?

A: This is a classic sign of autoxidation. The yellowish color can indicate the formation of various degradation products, and the crystalline precipitate is almost certainly the corresponding benzoic acid, which is less soluble and has a higher melting point.[4] The aldehyde has been exposed to oxygen, likely during packaging or from a faulty seal.

  • Causality: The autoxidation is a free-radical chain reaction where atmospheric oxygen converts the aldehyde to a peroxy acid, which then reacts with another aldehyde molecule to yield two molecules of carboxylic acid.[7]

  • Troubleshooting:

    • Confirm Identity: The precipitate can be isolated and its melting point checked against the known value for the corresponding benzoic acid. An IR spectrum would show a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

    • Purification: If you need to use the aldehyde, you can purify it. A common method is to wash the bulk material with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[10] The acidic benzoic acid will be deprotonated to form its water-soluble salt, which partitions into the aqueous layer. The aldehyde can then be recovered from the organic layer, washed with brine, dried over MgSO₄ or Na₂SO₄, and redistilled or recrystallized. Caution: This process can be exothermic and should be done with care.

    • Future Prevention: Always procure high-purity aldehydes packaged under an inert atmosphere (Nitrogen or Argon) and store them according to the recommendations in Q3.

Q2: My reaction is base-catalyzed, and I'm getting significant formation of a benzoin dimer as a byproduct. How can I minimize this?

A: This is a direct consequence of base-catalyzed benzoin condensation. The base deprotonates a transiently formed cyanohydrin or a related adduct, creating a nucleophilic species that attacks a second aldehyde molecule.[1][2]

  • Causality: Strong bases can promote the formation of the nucleophilic acyl anion equivalent required for the dimerization.

  • Troubleshooting Strategies:

    • Lower the Temperature: Dimerization, like most reactions, is temperature-dependent. Running your reaction at a lower temperature will decrease the rate of the benzoin condensation, often more significantly than your desired reaction.

    • Use a Weaker Base: Investigate if a less potent base can catalyze your desired transformation. For example, if you are using NaOH or KOH, consider switching to K₂CO₃, Et₃N, or DBU. The goal is to find a base strong enough for your reaction but not for efficient dimerization.

    • Change the Catalyst System: If applicable, explore non-basic catalysts for your primary reaction.

    • Slow Addition: Instead of adding the benzaldehyde derivative all at once, add it slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular dimerization reaction relative to the (likely) pseudo-first-order desired reaction.

Q3: What are the absolute best-practice storage conditions for benzaldehyde derivatives to ensure long-term stability?

A: Proper storage is the most effective preventative measure. The goal is to eliminate the factors that initiate degradation: oxygen, light, heat, and contaminants.

  • Causality: Oxygen and UV light provide the energy and reagents for radical-mediated autoxidation.[8] Heat increases the rate of all degradation pathways.

  • Best-Practice Protocol:

    • Atmosphere: Store under a dry, inert atmosphere like Nitrogen or Argon.[4] If you will use the reagent frequently, consider using a Sure/Seal™ style bottle or storing it inside a glovebox.

    • Temperature: Store in a cool environment. For many derivatives, refrigeration (2-8 °C) is ideal. For particularly sensitive compounds, freezing (-20 °C) may be necessary.[11] Always check the manufacturer's recommendation.

    • Light: Always store in an amber glass bottle to protect from UV light.[8][11]

    • Container: Use a clean, dry glass container with a tightly sealing, non-reactive cap (e.g., PTFE-lined). Avoid plastic containers where possible, as plasticizers can leach and catalyze degradation.

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents autoxidation by excluding O₂.[4]
Temperature Cool to Cold (2-8 °C or -20 °C)Reduces the rate of all degradation reactions.[11]
Light Amber Glass BottleProtects from UV light, which initiates radical reactions.[8]
pH Neutral (if in solution)Strongly acidic or basic conditions can catalyze degradation.[12][13]

Q4: Can I add a stabilizer to my benzaldehyde derivative? If so, what should I use?

A: Yes, adding stabilizers or inhibitors is a common industrial practice and can be adapted for laboratory use, provided the stabilizer does not interfere with downstream chemistry.

  • Causality: Stabilizers work by interrupting the degradation mechanism, typically by scavenging free radicals or neutralizing acidic impurities.[14][15]

  • Recommended Stabilizers:

    • Radical Scavengers (for Autoxidation): These are the most common. They intercept the benzoylperoxy radicals that propagate the oxidation chain reaction.[6]

      • Butylated Hydroxytoluene (BHT): A phenolic antioxidant. Typical concentration: 50-200 ppm.

      • Hydroquinone: Another effective phenolic inhibitor. Typical concentration: 10-100 ppm.

      • Benzyl Alcohol: Interestingly, trace amounts of benzyl alcohol can inhibit the autoxidation of benzaldehyde by intercepting the benzoylperoxy radical.[5][6] This explains the "benzaldehyde oxidation paradox" where it can be formed from benzyl alcohol oxidation without immediately degrading.

    • Acid Scavengers: If the primary concern is the buildup of acidic species that might catalyze other reactions, a non-nucleophilic base can be used.

      • Tertiary Amines: Compounds like triethanolamine have been used to neutralize carboxylic acids that form, which can otherwise accelerate trimerization or other side reactions.[14]

Experimental Protocols

Protocol 1: Purification of Partially Oxidized Benzaldehyde

This protocol describes the removal of benzoic acid from a benzaldehyde sample.

  • Preparation: Place the aldehyde sample in a separatory funnel. If it is a solid, dissolve it in a suitable water-immiscible solvent (e.g., diethyl ether, dichloromethane).

  • Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced.

    • Expert Insight: Gentle shaking is crucial. Vigorous shaking can lead to the formation of emulsions which are difficult to break.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase containing the pure aldehyde, and the bottom is the aqueous phase containing the sodium benzoate salt. Drain the aqueous layer.

  • Repeat: Repeat the wash (Step 2 & 3) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water and bicarbonate.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. For ultimate purity, the aldehyde can be distilled under vacuum.

Protocol 2: Monitoring Dimerization by Thin Layer Chromatography (TLC)

This is a quick method to assess the progress of dimerization in a reaction.

  • Sample Prep: Prepare a dilute solution of your starting benzaldehyde derivative (as a reference), and spot it on a silica TLC plate.

  • Reaction Monitoring: At various time points, take a small aliquot from your reaction mixture, dilute it, and spot it next to the starting material.

  • Elution: Develop the plate using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The optimal system will place the starting aldehyde at an Rf of ~0.4-0.5.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

    • Expected Result: The benzoin dimer is more polar than the starting aldehyde due to the new hydroxyl group. Therefore, it will have a lower Rf value (it will travel less distance up the plate). The appearance and intensification of a new, lower spot indicate the formation of the dimer.

Analytical Confirmation

When troubleshooting, it is critical to confirm the identity of byproducts.

TechniqueApplicationWhat to Look For
GC-MS Quantifying volatile aldehydes and byproducts.Appearance of a new peak for benzoic acid or benzoin dimer with a characteristic mass spectrum.[16]
HPLC-UV Monitoring reaction progress and purity.A new, more polar peak for the benzoin dimer; a peak with a different retention time for benzoic acid.[17]
¹H NMR Structural confirmation of byproducts.Benzoin: A characteristic singlet for the C-H proton alpha to the hydroxyl and carbonyl group (~6.0 ppm). Benzoic Acid: Disappearance of the aldehyde proton (~10 ppm) and appearance of a very broad carboxylic acid proton (>12 ppm).
FT-IR Quick functional group analysis.Oxidation: Appearance of a broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid. Dimerization: Appearance of a broad O-H stretch (~3400 cm⁻¹) for the alcohol.

G Start Observe Aldehyde Degradation (e.g., color change, precipitate) Q1 Is there a crystalline precipitate? Start->Q1 A1 Likely Autoxidation to Benzoic Acid. Confirm with IR (broad O-H) or MP. Q1->A1 Yes Q2 Is the reaction run under basic conditions? Q1->Q2 No P1 Purify via aqueous base wash (Protocol 1). A1->P1 A2 Likely Benzoin Dimerization. Confirm with TLC/NMR (Protocol 2). Q2->A2 Yes A3 General Decomposition. Review storage and handling. Q2->A3 No P2 Troubleshoot: 1. Lower Temperature 2. Use Weaker Base 3. Slow Addition A2->P2 P3 Implement Best Practices: Inert atmosphere, cool, dark storage. A3->P3

References

Stability issues of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound is a multi-functional aromatic compound. Its reactivity is governed by the interplay of its aldehyde, hydroxyl, chloro, and fluoro substituents. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating effect of the hydroxyl group, creates a complex electronic environment that influences its stability, especially in the presence of acid.

Under acidic conditions, the aldehyde group can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This can lead to a variety of degradation pathways, including acetal formation, polymerization, and other side reactions. Understanding these potential issues is crucial for designing robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with this compound in acidic environments.

Q1: I am observing a decrease in the concentration of this compound over time in my acidic reaction mixture. What could be the cause?

A1: This is a common observation and can be attributed to several factors:

  • Acid-Catalyzed Degradation: The aldehyde group is susceptible to acid-catalyzed degradation. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and prone to attack by nucleophiles present in the reaction mixture (e.g., water, alcohols).

  • Polymerization: Hydroxybenzaldehydes can be prone to acid-catalyzed polymerization, forming resinous materials.[1] This is particularly relevant if the concentration of the aldehyde is high.

  • Reaction with Solvent: If your solvent is a nucleophile (e.g., methanol, ethanol), it can react with the protonated aldehyde to form a hemiacetal or acetal, thus reducing the concentration of the free aldehyde.

Troubleshooting Steps:

  • pH Control: If possible, adjust the pH of your reaction mixture to the minimum acidity required for your transformation.

  • Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of degradation.

  • Inert Atmosphere: While less common for this specific degradation, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be exacerbated by acidic conditions.

  • Monitor by HPLC: Use a stability-indicating HPLC method (see Protocol 1) to track the disappearance of the starting material and the appearance of any degradation products.

Q2: I am seeing an unknown peak with a longer retention time in my HPLC chromatogram after subjecting this compound to acidic conditions. What could it be?

A2: The appearance of new peaks, especially those with different polarities, is indicative of degradation. A longer retention time in reversed-phase HPLC could suggest the formation of a less polar product. A likely candidate is a self-condensation or polymerization product. It is also possible that the compound has reacted with another component in your reaction mixture.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[2][3][4] This involves intentionally exposing a sample of this compound to acidic conditions and analyzing the resulting mixture by LC-MS to identify the mass of the unknown peak.

  • Structural Elucidation: If the impurity is significant, isolation and structural elucidation by techniques like NMR spectroscopy may be necessary.

  • Review Reaction Components: Carefully examine all components of your reaction mixture for potential nucleophiles that could react with the aldehyde.

Q3: My reaction is sluggish, and I suspect the starting material is degrading. How can I improve the stability of this compound in my acidic reaction?

A3: Improving stability often involves a combination of strategies:

  • Protecting Groups: If the aldehyde functionality is not directly involved in the desired reaction, consider protecting it as an acetal. Acetals are generally stable to acidic conditions and can be deprotected later.[5]

  • Choice of Acid: The type of acid used can influence the rate of degradation. A weaker acid, if sufficient for your primary reaction, may be preferable.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh acidic conditions. Monitor the reaction closely and quench it as soon as it reaches completion.

Q4: Are there any specific storage recommendations for this compound to prevent degradation?

A4: Yes, proper storage is crucial. While this guide focuses on in-process stability, long-term storage is also important. Benzaldehydes, in general, should be stored in a cool, dry, and dark place in a tightly sealed container to protect from light and air, which can cause oxidation.[6] For this specific compound, storage under an inert atmosphere is also a good practice.

Potential Degradation Pathway

Under acidic conditions, one plausible degradation pathway for this compound is an acid-catalyzed self-condensation to form a hemiacetal, which could then lead to further polymerization.

G cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Further Reaction A 5-Chloro-2-fluoro- 4-hydroxybenzaldehyde B Protonated Aldehyde (Oxocarbenium ion) A->B H+ D Hemiacetal Intermediate B->D C Another Molecule of 5-Chloro-2-fluoro- 4-hydroxybenzaldehyde C->D E Polymeric Byproducts D->E H+, -H2O

Caption: Plausible acid-catalyzed degradation of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC-UV method for monitoring the stability of this compound.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 95% A to 50% A over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 280 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the reaction aliquot with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Compare the peak area of this compound in your sample to the standard to determine its concentration. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a procedure for intentionally degrading this compound to identify potential degradation products.

Caption: Workflow for a forced degradation study under acidic conditions.

Procedure:

  • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • To this solution, add a sufficient volume of 1N hydrochloric acid to make the final acid concentration approximately 0.1N.

  • Heat the solution at 60°C for a defined period (e.g., 4 hours). It is advisable to take time points to monitor the degradation progress.

  • After the desired time, cool the solution to room temperature.

  • Neutralize the solution with 1N sodium hydroxide.

  • Analyze the stressed sample by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the masses of any degradation products.

This technical guide provides a foundational understanding of the stability of this compound under acidic conditions. By following these troubleshooting steps and protocols, researchers can better anticipate and mitigate potential stability issues, leading to more reliable and reproducible experimental outcomes.

References

Removal of unreacted starting materials from 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: My initial purification of this compound by simple extraction is incomplete. What are the likely unreacted starting materials I need to remove?

A1: The identity of unreacted starting materials is entirely dependent on your synthetic route. Common methods for synthesizing hydroxybenzaldehydes include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1][2][3] For the synthesis of this compound, a likely precursor is 4-chloro-2-fluorophenol.

  • Reimer-Tiemann Reaction: If you've used the Reimer-Tiemann reaction, which involves reacting a phenol with chloroform in a strong base, you can expect unreacted 4-chloro-2-fluorophenol to be a primary impurity.[4][5][6] This reaction is known for moderate yields, often leaving starting material behind.[1][7]

  • Duff Reaction: The Duff reaction, which uses hexamine as the formylating agent, also frequently results in incomplete conversion, leaving significant amounts of the starting phenol in the crude product.[2][3][8]

Therefore, your purification strategy must effectively separate the desired aldehyde product from the more acidic starting phenol.

Q2: What is the most effective initial workup procedure to separate the bulk of the unreacted 4-chloro-2-fluorophenol from my product?

A2: An acid-base extraction is the most efficient initial step to separate the phenolic starting material from the benzaldehyde product.[9][10][11] This technique leverages the difference in acidity between the phenolic starting material and the desired product.[12]

Here's the underlying principle:

  • Phenols are weakly acidic and will be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble phenoxide salt.[13]

  • Carboxylic acids , which may be present as byproducts from over-oxidation of the aldehyde, are more acidic and can be selectively extracted with a weak base like sodium bicarbonate (NaHCO₃).[12]

  • The desired This compound , while having a phenolic hydroxyl group, is generally less acidic than the starting phenol due to the electronic effects of the additional substituents. This difference can be exploited for separation.

A well-designed extraction protocol is crucial for a clean separation.

Q3: My TLC analysis still shows a persistent impurity spot close to my product spot after acid-base extraction. What could this be, and how do I remove it?

A3: If a persistent impurity is observed after extraction, it could be an isomeric byproduct, such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde, or other reaction byproducts.[1] The Reimer-Tiemann reaction, for instance, can produce both ortho and para formylation products.[5][7]

For such closely related impurities, more refined purification techniques are necessary:

  • Column Chromatography: This is a highly effective method for separating isomers and other impurities with similar polarities.[1] A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide excellent separation.[14]

  • Recrystallization: If the crude product is a solid and reasonably pure after extraction, recrystallization can be a powerful final purification step.[8] The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at lower temperatures.[15][16]

Q4: I'm struggling with recrystallization. My product either "oils out" or the recovery is very low. What can I do?

A4: Recrystallization challenges are common and can often be resolved by systematically adjusting your procedure.

If your product "oils out":

  • This typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[17]

  • Troubleshooting:

    • Choose a solvent with a lower boiling point.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Consider a two-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[18]

If you have low recovery:

  • This suggests your compound has significant solubility in the solvent even at low temperatures, or you may be using too much solvent.[17]

  • Troubleshooting:

    • Ensure the solution is thoroughly cooled before filtration to maximize crystal formation.

    • Use a minimal amount of cold solvent to wash the crystals on the filter paper.

    • Experiment with different solvents or solvent mixtures to find one where your product has lower solubility at cold temperatures.[19]

Q5: How can I definitively assess the purity of my final this compound product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative method to determine the purity of your compound and identify any remaining impurities.[20][21][22][23]

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an excellent method for purity analysis.[24]

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[25]

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure of your product and can help identify any residual impurities.

Troubleshooting Guides

Guide 1: Optimizing Acid-Base Extraction

This guide will help you refine your extraction procedure to efficiently remove phenolic starting materials.

Issue Potential Cause Troubleshooting Steps
Incomplete removal of starting phenol Insufficient amount or concentration of base.Use a 1-2 M solution of NaOH. Perform at least two to three extractions with the basic solution.
Poor mixing of aqueous and organic layers.Shake the separatory funnel vigorously for at least one minute during each extraction to ensure thorough mixing.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product loss into the aqueous layer The product itself is being deprotonated and extracted.Use a weaker base like sodium bicarbonate first to remove any highly acidic impurities before using a stronger base like NaOH for the phenolic starting material.[12]
Guide 2: Effective Column Chromatography

This guide provides steps for separating stubborn impurities using column chromatography.

Issue Potential Cause Troubleshooting Steps
Poor separation of spots on TLC Incorrect solvent system.Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation on a TLC plate before running the column.
Product co-elutes with impurity Column is overloaded.Use a larger column or a smaller amount of crude material. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Elution is too fast.Decrease the flow rate of the mobile phase to allow for better equilibration and separation.
Streaking of spots on TLC/column Compound is too polar for the solvent system or is interacting strongly with the silica gel.Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase to improve the peak shape.

Experimental Protocols

Protocol 1: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Initial Wash (Optional): If acidic byproducts (like carboxylic acids) are suspected, wash the organic layer with a saturated solution of sodium bicarbonate.[12] Separate the aqueous layer.

  • Phenol Extraction: Add a 1 M solution of sodium hydroxide to the organic layer in a separatory funnel.[10] Shake vigorously and allow the layers to separate. Drain the aqueous (bottom) layer. Repeat this extraction two more times.

  • Neutralization and Back-Extraction: Combine the aqueous layers and acidify with concentrated HCl until the solution is acidic (test with pH paper).[9] If the starting phenol precipitates, it can be collected by filtration. If not, extract the acidified aqueous layer with an organic solvent to recover the phenol.

  • Final Wash and Drying: Wash the organic layer containing your product with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[15][16]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude Product (Aldehyde + Phenol) dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction (aq. NaOH) dissolve->extract organic_layer Organic Layer (Aldehyde) extract->organic_layer Organic Phase aqueous_layer Aqueous Layer (Phenoxide) extract->aqueous_layer Aqueous Phase wash Wash & Dry organic_layer->wash acidify Acidify (HCl) aqueous_layer->acidify concentrate Concentrate wash->concentrate pure_aldehyde Purified Aldehyde concentrate->pure_aldehyde phenol Recovered Phenol acidify->phenol

Caption: Workflow for the purification of this compound.

References

Challenges in the scale-up of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory and during process development.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound, providing concise and actionable information.

Q1: What are the most prevalent synthetic routes for this compound?

A1: The synthesis of this compound typically involves the formylation of a substituted phenol. The most common methods include:

  • Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[1][2][3] It is often favored for its relatively mild conditions.[3]

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5] While a classic method, it can suffer from low yields and the formation of byproducts.[6]

  • Vilsmeier-Haack Reaction: This approach employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[7][8][9][10]

Q2: What is the typical starting material for the synthesis?

A2: The most common starting material is 4-chloro-2-fluorophenol. The formylation reaction then introduces the aldehyde group at the position ortho to the hydroxyl group and para to the fluorine atom.

Q3: What are the critical process parameters to monitor during the formylation step?

A3: Several parameters are crucial for a successful and high-yielding formylation:

  • Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. Exothermic reactions, like the Reimer-Tiemann, require careful temperature control to prevent runaways.[11]

  • Reaction Time: Adequate reaction time is necessary for complete conversion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.

  • Stoichiometry of Reagents: The molar ratios of the substrate, formylating agent, and catalyst/acid are critical for optimizing yield and minimizing byproducts.

  • Solvent: The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate and outcome.

Q4: What are the common impurities encountered in the synthesis?

A4: Common impurities include:

  • Unreacted starting material (4-chloro-2-fluorophenol).

  • Isomeric byproducts: Formation of other regioisomers of the benzaldehyde can occur, although the directing effects of the hydroxyl and fluoro groups generally favor the desired product.

  • Over-formylated products: In some cases, diformylation of the aromatic ring can occur.[3]

  • Byproducts from side reactions: Depending on the chosen method, specific byproducts may form. For instance, in the Reimer-Tiemann reaction, dichlorocarbene can lead to other reactions.[4][11]

Q5: How can the purity of the final product be enhanced?

A5: Purification is typically achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds.[12]

  • Column Chromatography: This technique is effective for separating the desired product from closely related impurities.[13]

  • Distillation (if applicable): For liquid products or those with a suitable boiling point, distillation under reduced pressure can be an effective purification method.[14]

II. Troubleshooting Guide

This section provides a detailed guide to troubleshoot common problems encountered during the synthesis of this compound, with a focus on scale-up challenges.

Problem 1: Low or No Product Formation

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Inactive Reagents The formylating agent (e.g., HMTA, chloroform) or the catalyst/acid may have degraded due to improper storage or age.Use fresh, high-purity reagents. Verify the activity of the reagents on a small-scale test reaction if possible.
Insufficient Activation of the Aromatic Ring The formylation is an electrophilic aromatic substitution, and the aromatic ring needs to be sufficiently electron-rich.Ensure the reaction conditions are appropriate for the chosen formylation method. For instance, the Reimer-Tiemann reaction requires a strong base to deprotonate the phenol, thereby activating the ring.[4]
Inappropriate Reaction Temperature The reaction may require a specific temperature to proceed at a reasonable rate. Some reactions have a significant activation energy barrier.Carefully review the literature for the recommended temperature range for the specific formylation reaction being used. Optimize the temperature in small-scale experiments.
Poor Solubility of Reagents If the reagents are not adequately dissolved in the reaction solvent, the reaction will be slow or may not proceed at all.Select a solvent in which all reagents have good solubility at the reaction temperature. For biphasic reactions like the Reimer-Tiemann, vigorous stirring or the use of a phase-transfer catalyst is crucial.[4][11]

Experimental Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Impurities

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incorrect Reaction Temperature Higher temperatures can sometimes lead to the formation of undesired side products or decomposition of the desired product.Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might improve selectivity.
Non-optimal Stoichiometry An excess of the formylating agent can lead to over-formylation or other side reactions.Carefully control the stoichiometry of the reactants. A slight excess of the limiting reagent might be beneficial, but a large excess should be avoided.
Presence of Water Some formylation reactions, particularly those using moisture-sensitive reagents like POCl₃ in the Vilsmeier-Haack reaction, are sensitive to water.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Regioisomers While the directing groups on the starting material favor the desired isomer, small amounts of other isomers can form.Purification by column chromatography or recrystallization is often necessary to separate the desired isomer from its regioisomers.

Decision Tree for Impurity Identification and Removal

Impurity_Troubleshooting Start Impurity Detected Identify Identify Impurity (NMR, MS) Start->Identify IsStartingMaterial Is it unreacted starting material? Identify->IsStartingMaterial IsIsomer Is it a regioisomer? Identify->IsIsomer IsSideProduct Is it a known side product? Identify->IsSideProduct OptimizeReaction Optimize Reaction (Temp, Stoichiometry) IsStartingMaterial->OptimizeReaction Yes Purify Purify (Chromatography, Recrystallization) IsStartingMaterial->Purify No IsIsomer->Purify IsSideProduct->OptimizeReaction OptimizeReaction->Purify End Pure Product Purify->End

Caption: Decision tree for addressing impurity issues.

Problem 3: Difficulties in Product Isolation and Purification

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Product is an Oil or Low-Melting Solid The product may not crystallize easily, making isolation by filtration difficult.Try to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or cooling to a lower temperature. If it remains an oil, extraction followed by column chromatography is a suitable alternative.
Product is Highly Soluble in the Workup Solvent During aqueous workup and extraction, a significant amount of the product may remain in the aqueous layer if it has some water solubility.Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated solution of sodium chloride can decrease the solubility of the organic product in the aqueous phase.
Co-elution of Impurities during Chromatography Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the solvent system for chromatography. Using a gradient elution or a different stationary phase might improve separation.
Product Degradation during Purification The aldehyde functionality can be sensitive to air oxidation, especially at elevated temperatures during distillation or solvent removal.[14]Perform purification steps as quickly as possible and at lower temperatures if feasible. Use a rotary evaporator to remove solvents under reduced pressure. Storing the purified product under an inert atmosphere can prevent degradation.[15]

III. Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Chloroform: A suspected carcinogen and should be handled with extreme care.

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.

    • Trifluoroacetic acid (TFA): A strong, corrosive acid.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

IV. References

  • Duff reaction - Wikipedia. --INVALID-LINK--

  • Duff reaction - chemeurope.com. --INVALID-LINK--

  • Duff reaction - Grokipedia. --INVALID-LINK--

  • New Opportunities with the Duff Reaction | The Journal of Organic Chemistry. --INVALID-LINK--

  • Reimer–Tiemann reaction - Wikipedia. --INVALID-LINK--

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. --INVALID-LINK--

  • (12) United States Patent - Googleapis.com. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - YouTube. --INVALID-LINK--

  • US5294744A - Formylation process for aromatic aldehydes - Google Patents. --INVALID-LINK--

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. --INVALID-LINK--

  • Vilsmeier–Haack reaction - Wikipedia. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Chemistry Steps. --INVALID-LINK--

  • CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents. --INVALID-LINK--

  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents. --INVALID-LINK--

  • 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • The Reimer–Tiemann Reaction - ResearchGate. --INVALID-LINK--

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. --INVALID-LINK--

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. --INVALID-LINK--

  • US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents. --INVALID-LINK--

  • 5-chloro-4-fluoro-2-hydroxybenzaldehyde (C7H4ClFO2) - PubChemLite. --INVALID-LINK--

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. --INVALID-LINK--

  • US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents. --INVALID-LINK--

  • US5457239A - Process for formylation of aromatic compounds - Google Patents. --INVALID-LINK--

  • Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • ortho-Formylation of phenols - Organic Syntheses Procedure. --INVALID-LINK--

  • Process for the production of 4-hydroxybenzaldehyde derivatives - European Patent Office - Googleapis.com. --INVALID-LINK--

  • Benzaldehyde, 5-chloro-2-hydroxy- - the NIST WebBook. --INVALID-LINK--

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. --INVALID-LINK--

  • Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchGate. --INVALID-LINK--

  • 5-chloro-2-hydroxybenzaldehyde - 635-93-8, C7H5ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. --INVALID-LINK--

  • 4-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. --INVALID-LINK--

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents. --INVALID-LINK--

  • Safety Data Sheet: 2,4-Dihydroxybenzaldehyde - Carl ROTH. --INVALID-LINK--

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. --INVALID-LINK--

  • RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. --INVALID-LINK--

  • 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 - Sigma-Aldrich. --INVALID-LINK--

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - Oriental Journal of Chemistry. --INVALID-LINK--

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - ResearchGate. --INVALID-LINK--

  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. --INVALID-LINK--

References

Technical Support Center: Halogenated Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical intermediates. We understand that achieving high purity and yield is paramount. This resource provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to help you minimize impurities and optimize your reactions.

Section 1: Frequently Asked Questions - Core Concepts & Common Impurities

This section addresses foundational questions regarding the synthesis and purity of halogenated benzaldehydes.

Q1: What are the primary synthetic routes to halogenated benzaldehydes, and what are their main trade-offs?

There are three primary strategies for synthesizing halogenated benzaldehydes, each with distinct advantages and disadvantages concerning impurity profiles and regioselectivity.

  • Direct Electrophilic Aromatic Substitution (EAS) of Benzaldehyde: This involves treating benzaldehyde with a halogen (e.g., Cl₂, Br₂) and a Lewis acid catalyst (e.g., FeCl₃, FeBr₃).[1][2]

    • Pros: It is a direct, one-step method.

    • Cons: The aldehyde group is strongly deactivating and a meta-director. This makes the reaction sluggish and can lead to issues with regioselectivity and incomplete conversion. Over-halogenation is also a significant risk.

  • Halogenation of Toluene followed by Side-Chain Oxidation: This two-step route involves first halogenating toluene to form a halogenated toluene, followed by oxidation of the methyl group to an aldehyde.

    • Pros: Circumvents the deactivating effect of the aldehyde group, allowing for more controlled ortho/para halogenation on an activated ring. This often results in better regioselectivity and higher yields.

    • Cons: It is a multi-step process. The oxidation step must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid.[3]

  • Formylation of a Halobenzene: Methods like the Gattermann-Koch or Vilsmeier-Haack reaction introduce the formyl (-CHO) group onto a pre-existing halobenzene.

    • Pros: Excellent control over the position of the halogen. Ideal for patterns that are difficult to achieve via direct halogenation.

    • Cons: The reagents and conditions for formylation can be harsh and may not be compatible with other sensitive functional groups.

Q2: What are the most common impurities I should anticipate, and how can I detect them?

Regardless of the synthetic route, several common impurities can arise. Proactive identification is key to effective troubleshooting. Benzoic acid, benzyl alcohol, and residual toluene are potential impurities in the starting material itself.[4]

Impurity Common Cause / Origin Recommended Analytical Method
Halogenated Benzoic Acids Over-oxidation of the aldehyde by the halogenating agent or air.[5]HPLC, GC-MS, ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton), IR (shift from C=O stretch of aldehyde to that of acid)
Di- and Poly-halogenated Benzaldehydes Use of excess halogenating agent; prolonged reaction times.GC-MS, LC-MS, ¹H NMR (changes in aromatic splitting patterns)
Isomeric Impurities (e.g., ortho/para in a meta synthesis) Poor catalyst selection; non-optimal reaction temperature leading to loss of selectivity.GC, HPLC with reference standards, ¹H NMR
Benzoyl Halide Reaction at the aldehyde proton instead of the aromatic ring, particularly with Cl₂ in the absence of a catalyst.[6][7]GC-MS, ¹H NMR (complete disappearance of aldehyde proton)
Unreacted Starting Material Incomplete reaction due to deactivation of the ring or insufficient reagent/catalyst.TLC, GC, HPLC
Dehalogenated Benzaldehyde Side reaction, often promoted by certain catalysts or the presence of a proton source in subsequent cross-coupling reactions.[8]GC-MS, LC-MS

Table 1: Common impurities in halogenated benzaldehyde synthesis.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a problem-and-solution framework for challenges encountered during synthesis, particularly via direct electrophilic aromatic substitution.

Problem 1: My reaction is producing a mixture of isomers (ortho, para, and meta), not the clean meta product I expected.

This is a classic selectivity problem. The aldehyde group directs incoming electrophiles to the meta position; however, this directing effect can be compromised under suboptimal conditions.

  • Potential Cause A: Incorrect Catalyst or Catalyst Activity. The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is crucial for polarizing the halogen and creating a potent electrophile.[9] An inappropriate or deactivated catalyst can lead to side reactions or reduced selectivity.

    • Troubleshooting Step:

      • Ensure Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Use freshly opened reagents and thoroughly dried solvents and glassware. Water can deactivate the catalyst.

      • Select the Right Catalyst: For bromination, FeBr₃ (often generated in situ from Fe and Br₂) is standard. For chlorination, FeCl₃ or AlCl₃ are common choices. Avoid AlCl₃ in reactions with aniline derivatives as it can complex with the nitrogen atom.[10]

      • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). Insufficient catalyst leads to a slow reaction, while excess can sometimes promote side reactions.

  • Potential Cause B: Elevated Reaction Temperature. Reaction kinetics for the formation of different isomers have different activation energies. Higher temperatures can provide enough energy to overcome the barrier for the formation of the less-favored ortho/para isomers, eroding selectivity.

    • Troubleshooting Step:

      • Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0-5 °C), especially during the addition of the halogenating agent.

      • Controlled Addition: Add the halogenating agent slowly and portion-wise to manage the exothermic nature of the reaction and maintain a stable internal temperature.

      • Monitor Progress: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or GC.

G start Poor Regioselectivity Observed (Isomer Mixture) check_temp Was reaction temp > 25°C? start->check_temp check_catalyst Was catalyst/solvent anhydrous? check_temp->check_catalyst No sol_temp Solution: Run at 0-5°C with slow addition. check_temp->sol_temp Yes check_loading Was catalyst loading optimal? check_catalyst->check_loading Yes sol_anhydrous Solution: Use freshly dried solvents & new catalyst. check_catalyst->sol_anhydrous No sol_loading Solution: Titrate loading (start at 5 mol%). check_loading->sol_loading No end If problem persists, consider alternative route. check_loading->end Yes

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Significant amounts of di- and tri-halogenated products are forming.

Over-halogenation occurs when the desired monohalogenated product reacts further with the halogenating agent. This is a common issue because the first halogen atom only mildly deactivates the ring, making a second substitution possible.

  • Potential Cause: Incorrect Stoichiometry or Prolonged Reaction Time. Using more than one equivalent of the halogenating agent is the most direct cause. Letting the reaction run too long, even with correct stoichiometry, can also lead to redistribution and further halogenation.

    • Troubleshooting Step:

      • Use Stoichiometric Control: Carefully measure and use slightly less than one full equivalent of the halogenating agent (e.g., 0.95 eq) to ensure the benzaldehyde is the excess reagent.

      • Monitor the Reaction Closely: Use TLC or GC to track the disappearance of the starting material and the appearance of the mono- and di-halogenated products. Quench the reaction as soon as the starting material is consumed to an acceptable level.

      • Slow Addition: As with selectivity, a slow, controlled addition of the halogenating agent helps maintain a low concentration of it in the reaction mixture at any given time, disfavoring a second reaction.

Problem 3: My final product is contaminated with the corresponding halogenated benzoic acid.

This is an oxidation issue. Aldehydes are notoriously susceptible to oxidation, and this can happen either during the reaction or during work-up and storage.[5]

  • Potential Cause A: Air Oxidation. Benzaldehyde itself can auto-oxidize in the presence of air, a process that can be accelerated by light and impurities.[11] This impurity may be present in your starting material or form during the reaction.

    • Troubleshooting Step:

      • Purify Starting Material: If your starting benzaldehyde is old, purify it by distillation or by washing with a sodium carbonate solution to remove pre-existing benzoic acid.[12]

      • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric oxygen.

  • Potential Cause B: Oxidation by Halogenating Agent. Some halogenating systems, especially under harsh conditions, can oxidize the aldehyde.

    • Troubleshooting Step:

      • Choose Milder Reagents: For bromination, consider using N-Bromosuccinimide (NBS) with a suitable catalyst, which can be milder than Br₂.

      • Purification during Work-up: The most reliable solution is to remove the acidic impurity after the reaction is complete. Wash the organic layer with a mild base like 10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The benzoic acid will be deprotonated to its water-soluble carboxylate salt and extracted into the aqueous layer.

G cluster_0 Desired Pathway: Electrophilic Aromatic Substitution cluster_1 Side Reaction: Side-Chain Substitution Benzaldehyde Benzaldehyde MetaProduct m-Chlorobenzaldehyde Benzaldehyde->MetaProduct Ring Attack (meta-directing) Halogen Cl₂ + FeCl₃ Halogen->MetaProduct Benzaldehyde2 Benzaldehyde BenzoylChloride Benzoyl Chloride Benzaldehyde2->BenzoylChloride Aldehyde Proton Substitution Halogen2 Cl₂ (no catalyst) Halogen2->BenzoylChloride

Caption: Catalyzed vs. Uncatalyzed Chlorination Pathways.

Section 3: Protocols & Methodologies

Protocol 1: Pre-purification of Commercial Benzaldehyde

Objective: To remove benzoic acid impurity from starting benzaldehyde.

  • Place 100 mL of commercial benzaldehyde into a 500 mL separatory funnel.

  • Add 100 mL of a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

  • Allow the layers to separate. The top layer is the purified benzaldehyde. The bottom aqueous layer contains the sodium benzoate salt.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with 100 mL of water, then with 100 mL of brine.

  • Drain the purified benzaldehyde into a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter or decant the dried benzaldehyde. For maximum purity, perform a vacuum distillation, collecting the fraction boiling at the correct temperature (e.g., ~179°C at 760 mmHg).[12]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Monobromination of Benzaldehyde

Objective: To synthesize m-bromobenzaldehyde with minimal over-bromination.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents: Charge the flask with purified benzaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride). Cool the flask to 0°C in an ice bath.

  • Catalyst: Add anhydrous iron(III) bromide (FeBr₃) (0.05 eq) to the cooled solution.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (0.95 eq) in the same anhydrous solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC, checking for the consumption of benzaldehyde.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 10% aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

References

Validation & Comparative

A Comparative Guide to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde and Other Functionalized Benzaldehydes for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a cornerstone in organic synthesis, providing a versatile scaffold for constructing complex molecules essential for the pharmaceutical and materials science industries.[1][2] Its reactivity, centered on the electrophilic carbonyl carbon and the aromatic ring, allows for a multitude of transformations.[3] However, the true power of this scaffold is unlocked through the strategic placement of functional groups on the benzene ring. These substituents modulate the molecule's electronic properties and steric profile, fine-tuning its reactivity for specific synthetic outcomes.[4][5]

This guide provides an in-depth comparison of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde , a highly functionalized and synthetically valuable intermediate, with other common benzaldehyde derivatives. We will dissect how its unique combination of electron-withdrawing halogens and an electron-donating hydroxyl group dictates its reactivity in key synthetic transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced chemistry of substituted benzaldehydes to optimize reaction design, elucidate mechanisms, and accelerate the discovery of novel chemical entities.[6]

Physicochemical and Electronic Profile of this compound

The reactivity of a substituted benzaldehyde is a direct consequence of the electronic effects exerted by its substituents on the carbonyl group. This compound presents a fascinating case study in competing electronic effects.

  • Electron-Withdrawing Groups (EWGs): The chloro and fluoro substituents are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The fluorine at the ortho position and the chlorine at the meta position (relative to the hydroxyl group) significantly decrease the electron density of the aromatic ring. This, in turn, enhances the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7]

  • Electron-Donating Group (EDG): The hydroxyl group at the para position is a powerful electron-donating group through resonance (+R effect), pushing electron density into the ring. This effect counteracts the inductive withdrawal of the halogens.

The net result is a highly polarized molecule where the aldehyde group is significantly activated towards nucleophilic addition compared to unsubstituted benzaldehyde, yet the ring's overall electron density is modulated by the hydroxyl group.

Below is a comparison of key properties for this compound and other representative benzaldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Substituents & EffectsExpected Carbonyl Electrophilicity
This compound C₇H₄ClFO₂174.56-Cl (EWG), -F (EWG), -OH (EDG)Very High
Benzaldehyde [1]C₇H₆O106.12-H (Neutral)Baseline
p-Nitrobenzaldehyde [8]C₇H₅NO₃151.12-NO₂ (Strong EWG)Highest
p-Tolualdehyde [8]C₈H₈O120.15-CH₃ (EDG)Low
Salicylaldehyde (2-Hydroxybenzaldehyde) [9]C₇H₆O₂122.12-OH (EDG)Moderate
4-Hydroxybenzaldehyde [10]C₇H₆O₂122.12-OH (EDG)Moderate

Comparative Reactivity in Key Synthetic Transformations

The unique electronic profile of this compound translates into distinct reactivity patterns. The enhanced electrophilicity of its carbonyl carbon makes it an excellent substrate for reactions involving nucleophilic attack.

Nucleophilic Addition Reactions

Reactions such as the Wittig reaction, aldol condensation, and Grignard addition are significantly influenced by the electrophilicity of the aldehyde. Electron-withdrawing groups accelerate these reactions by making the carbonyl carbon a more attractive target for the nucleophile.[4]

Reactivity Trend in Nucleophilic Addition: p-Nitrobenzaldehyde > This compound > Salicylaldehyde > Benzaldehyde > p-Tolualdehyde

The powerful electron-withdrawing nitro group in p-nitrobenzaldehyde makes it exceptionally reactive.[8] Our title compound follows closely, with its reactivity significantly enhanced by the two halogen substituents. In contrast, the electron-donating methyl group in p-tolualdehyde reduces the carbonyl carbon's electrophilicity, slowing the reaction rate.[4][11]

DOT Diagram: Influence of Substituents on Carbonyl Reactivity

G Mechanism: Substituent Effects on Nucleophilic Addition cluster_0 Electron-Withdrawing Group (EWG) cluster_1 Electron-Donating Group (EDG) EWG e.g., -NO₂, -Cl, -F EWG_Effect Increases δ+ on Carbonyl Carbon EWG->EWG_Effect -I / -R Effect Reactivity Reactivity with Nucleophile (Nu⁻) EWG->Reactivity Accelerates Reaction Carbonyl Benzaldehyde Carbonyl Carbon (C=O) EWG_Effect->Carbonyl EDG e.g., -OH, -CH₃, -OCH₃ EDG_Effect Decreases δ+ on Carbonyl Carbon EDG->EDG_Effect +I / +R Effect EDG->Reactivity Retards Reaction EDG_Effect->Carbonyl Carbonyl->Reactivity

Caption: Substituent effects on benzaldehyde reactivity.

Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids can be influenced by substituents in a more complex manner, depending on the oxidant and mechanism.[12] For oxidations involving an electron-deficient transition state, both electron-donating and electron-withdrawing groups can accelerate the reaction, though the effect is often more pronounced with EDGs.[4] This highlights the importance of selecting an appropriate oxidant to achieve chemoselectivity, especially in a molecule like this compound where the phenol group is also susceptible to oxidation.

Applications in Medicinal Chemistry

Functionalized benzaldehydes are critical building blocks in drug discovery.[13][14] The specific arrangement of substituents in this compound makes it a valuable precursor for synthesizing biologically active molecules.

  • Scaffold for Bioactive Compounds: The molecule can serve as a starting point for creating compounds with antimicrobial or anti-inflammatory properties.[15][16] The chlorine atom, in particular, is a common feature in many FDA-approved drugs and can enhance biological activity.[6]

  • Intermediate for Complex Syntheses: It can be used to construct larger, more complex molecular architectures through reactions like the Wittig or Suzuki couplings, enabling the synthesis of novel drug candidates.[17] The aldehyde provides a reactive handle for elaboration, while the substituted ring forms the core of the target molecule.

Experimental Protocols

To provide a practical context for the discussed reactivity, this section details a representative protocol for a common transformation involving a functionalized benzaldehyde.

Protocol: Wittig Reaction of a Substituted Benzaldehyde

This protocol describes a general procedure for the olefination of a substituted benzaldehyde, a fundamental carbon-carbon bond-forming reaction.

Objective: To compare the reaction times of p-Nitrobenzaldehyde, this compound, and p-Tolualdehyde in a Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • p-Nitrobenzaldehyde

  • This compound

  • p-Tolualdehyde

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Methodology:

  • Ylide Generation (Self-Validation Step):

    • Place benzyltriphenylphosphonium chloride (1.1 eq) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DMF to dissolve the salt.

    • Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as the strong base (NaH) and the resulting ylide are highly reactive with water. The inert atmosphere prevents oxidation.

    • Carefully add NaH (1.1 eq) portion-wise. The mixture will typically turn a deep orange or red color upon formation of the phosphorus ylide.

    • Self-Validation: The characteristic color change provides a visual confirmation that the ylide has been successfully generated. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation.

  • Reaction with Aldehyde:

    • In three separate, parallel reactions, dissolve the respective aldehyde (1.0 eq of p-nitrobenzaldehyde, this compound, or p-tolualdehyde) in a minimal amount of anhydrous DMF.

    • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

    • Causality: Dropwise addition at low temperature helps to control any exotherm from the reaction.

    • Allow the reaction to warm to room temperature and monitor its progress by TLC every 15 minutes. Spot the reaction mixture against a spot of the starting aldehyde.

  • Workup and Purification:

    • Upon completion (disappearance of the starting aldehyde by TLC), quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Expected Outcome & Analysis: The reaction with p-nitrobenzaldehyde is expected to be the fastest, followed by this compound, and finally p-tolualdehyde. This difference in reaction time, observable via TLC, provides direct experimental evidence for the electronic effects discussed previously.

// Nodes start [label="Start: Reagent Prep\n(Phosphonium Salt, NaH, Aldehydes)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ylide [label="1. Ylide Generation\n(NaH in DMF, 0°C -> RT)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde_add [label="2. Aldehyde Addition (x3)\n(p-NO₂, 5-Cl-2-F-4-OH, p-Me)\nDropwise at 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="3. Reaction Monitoring\n(TLC analysis every 15 min)", shape=parallelogram]; workup [label="4. Quench & Workup\n(NH₄Cl, Ether Extraction)"]; purify [label="5. Purification\n(Column Chromatography)"]; analysis [label="6. Analysis\n(Compare reaction times\nand yields)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Purified Alkenes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> ylide; ylide -> aldehyde_add [label="Visual Check:\nColor Change"]; aldehyde_add -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> analysis; analysis -> end; }

References

Comparing the reactivity of chloro- vs. bromo-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Chloro- vs. Bromo-Substituted Benzaldehydes

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences synthetic strategy, reaction efficiency, and overall yield.[1] Among the vast array of available building blocks, halogenated benzaldehydes are invaluable intermediates due to their dual reactivity.[2][3] The aldehyde group serves as a versatile handle for transformations like oxidation, reduction, and condensation, while the carbon-halogen bond provides a site for powerful cross-coupling reactions.[2]

This guide offers an objective, in-depth comparison of the reactivity of chloro- and bromo-substituted benzaldehydes. By delving into the fundamental principles and providing supporting experimental data, we aim to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

Theoretical Foundations: Unpacking the Halogen's Influence

The reactivity differences between chloro- and bromo-substituted benzaldehydes are primarily governed by a combination of electronic effects, carbon-halogen bond strength, and steric factors.[1]

Electronic Effects: A Tale of Two Forces

Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the benzene ring through the sigma bond. Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect.[4] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density.[6] This effect is more pronounced for chlorine than bromine due to better overlap between the carbon 2p and chlorine 3p orbitals compared to the carbon 2p and bromine 4p orbitals.[4]

For both halogens, the inductive effect dominates, leading to an overall deactivation of the aromatic ring toward electrophilic substitution compared to unsubstituted benzene. However, the subtle interplay between these effects is crucial in determining the reactivity at the aldehyde functional group.

Carbon-Halogen Bond Strength

A decisive factor in many reactions is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[7] The C-Br bond is significantly weaker and thus has a lower BDE than the C-Cl bond.[1][8]

  • Aryl C-Cl Bond Dissociation Energy: ~328 kJ/mol[8]

  • Aryl C-Br Bond Dissociation Energy: ~276 kJ/mol[8]

This difference is paramount in reactions where the C-X bond is cleaved, most notably in metal-catalyzed cross-coupling reactions.[1]

Steric Effects

The size of the halogen atom, defined by its van der Waals radius, can influence reaction rates through steric hindrance.[9] Bromine (1.85 Å) is larger than chlorine (1.75 Å), which can impede the approach of bulky reagents, particularly at the ortho position.[10]

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest differently depending on the reaction type. Here, we compare the performance of chloro- and bromo-benzaldehydes in several common and critical transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

In the realm of C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are indispensable. The reactivity of the aryl halide is the dominant factor in these transformations.

Controlling Factor: Carbon-Halogen Bond Strength.

Analysis: The rate-determining step in many cross-coupling cycles, such as the Suzuki-Miyaura coupling, is the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-Br bond allows for a much faster rate of oxidative addition compared to the more robust C-Cl bond.[1] Consequently, bromobenzaldehydes are significantly more reactive than their chloro-substituted counterparts in these reactions, often leading to higher yields under milder conditions.[1] While advanced catalyst systems have been developed to activate aryl chlorides, aryl bromides remain the more reliable substrate.

Table 1: Comparative Data in Suzuki-Miyaura Coupling

ReactantProductCatalyst SystemBaseSolventYield (%)
4-Bromobenzaldehyde4-PhenylbenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O~95%[1]
4-Chlorobenzaldehyde4-PhenylbenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85%[1]

Note: Yields are representative and can vary based on the specific ligand, base, and reaction conditions used.[1]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • To a reaction flask under an inert atmosphere (Argon or Nitrogen), add the substituted benzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and the appropriate phosphine ligand (e.g., PPh₃ for bromo, SPhos for chloro, 0.04 mmol).

  • Add the specified base (e.g., K₂CO₃ for bromo, K₃PO₄ for chloro, 2.0 mmol).

  • Add the solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Degas the mixture by bubbling the inert gas through it for 15 minutes.[1]

  • Heat the reaction mixture to 90-100°C and stir for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-phenylbenzaldehyde.[1]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-OR' Ar-Pd(II)(L₂)OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange Ar-Pd(II)-OR'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'->Ar-Ar' Reductive Elimination pos_out Ar-X Ar-X (Halobenzaldehyde) Ar-X->Pd(0)L2 R'-B(OH)2 R'-B(OH)₂ (Boronic Acid) pos1 R'-B(OH)2->pos1 Base Base (e.g., K₂CO₃) Base->pos1 pos1->Ar-Pd(II)-X Transmetalation pos2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Nucleophilic Addition to the Carbonyl Group

Reactions such as the Grignard and Wittig reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon.[11][12]

Controlling Factor: Electrophilicity of the Carbonyl Carbon.

Analysis: The reactivity in these reactions is dictated by the partial positive charge on the carbonyl carbon.[5] Electron-withdrawing groups enhance this electrophilicity.[5] Since chlorine has a stronger inductive (-I) effect than bromine, chlorobenzaldehydes are slightly more reactive toward nucleophilic addition than bromobenzaldehydes. This trend is evident in the relative rate constants for the Wittig reaction, where p-chlorobenzaldehyde reacts faster than unsubstituted benzaldehyde.[5]

Table 2: Relative Rate Constants in the Wittig Reaction

Substituent (para-)Reaction TypeRelative Rate Constant (k/k₀)
-ClWittig Reaction2.75[5]
-H (unsubstituted)Wittig Reaction1.00[5]
-CH₃Wittig Reaction0.45[5]

Note: Data for p-bromobenzaldehyde is not explicitly listed but is expected to be between 1.00 and 2.75, as its inductive effect is weaker than chlorine's.

Experimental Protocol: Grignard Reaction with a Halobenzaldehyde

  • In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, place magnesium turnings (1.2 mmol).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of an alkyl or aryl halide (e.g., methyl bromide, 1.1 mmol) in anhydrous ether via the dropping funnel to form the Grignard reagent.

  • Once the Grignard reagent is formed, cool the flask to 0°C.

  • Slowly add a solution of the halobenzaldehyde (chloro- or bromo-, 1.0 mmol) in anhydrous ether.[13]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography or distillation.[13]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acidic Workup reagents1 Ar-CHO + R-MgX intermediate [Ar-CH(R)-O⁻] [MgX⁺] reagents1->intermediate Nucleophilic Addition intermediate2 [Ar-CH(R)-O⁻] [MgX⁺] product Ar-CH(R)-OH intermediate2->product Protonation H3O+ H₃O⁺ H3O+->intermediate2 Oxidation_Workflow Start Halobenzaldehyde in Toluene + PTC Reaction Vigorous Stirring (Biphasic) Start->Reaction Reagent Aqueous KMnO₄ Reagent->Reaction Workup Quench (Na₂SO₃) Acidify (HCl) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Product Purified Halobenzoic Acid Extraction->Product

References

A Senior Application Scientist's Guide to Analytical Standards of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The integrity of these data hinges on the quality of the reference standards used. This guide provides an in-depth comparison of analytical standards for 5-Chloro-2-fluoro-4-hydroxybenzaldehyde (CAS 838856-31-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] As a Senior Application Scientist, my objective is to equip you with the technical insights and experimental frameworks necessary to critically evaluate and select the most suitable analytical standard for your research needs.

The Critical Role of High-Purity Analytical Standards

This compound is a substituted aromatic aldehyde whose purity is critical for ensuring the desired reaction stoichiometry, minimizing side-product formation, and ultimately, guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to misleading analytical results, compromise the integrity of biological assays, and introduce unforeseen challenges during process scale-up. Therefore, the use of well-characterized, high-purity analytical standards is not merely a matter of good laboratory practice but a fundamental requirement for regulatory compliance and successful drug development.

Comparative Analysis of Commercially Available Standards

A survey of the market reveals several suppliers of this compound. While all purport to offer high-purity material, the level of characterization and the detail provided in their Certificates of Analysis (CoA) can vary significantly. For the purpose of this guide, we will compare three hypothetical, yet representative, commercial standards:

FeatureSupplier A: "Premium Grade"Supplier B: "Research Grade"Supplier C: "Standard Grade"
Purity (by HPLC) ≥ 99.5%≥ 98.0%≥ 95.0%
Purity (by qNMR) ≥ 99.0% (with certified internal standard)Not ProvidedNot Provided
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR
Impurities Profiled Yes (with specified limits for known impurities)Major impurities identifiedNot specified
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%Not Provided
Residual Solvents (GC-HS) Specified and quantified"Conforms to standard"Not Provided
Certificate of Analysis Comprehensive, with spectral dataStandard, with purity valueBasic, with purity statement

Expert Insight: The choice between these grades depends on the application. For quantitative assays, such as potency determination of a synthesized compound, a "Premium Grade" standard with a well-defined purity by a primary method like qNMR is indispensable.[4][5][6][7] For qualitative identification or as a starting material in early-stage discovery, a "Research Grade" may suffice. The "Standard Grade" is best suited for preliminary synthetic work where absolute purity is less critical.

Experimental Protocols for In-House Verification and Comparison

It is prudent practice to perform in-house verification of any analytical standard. The following are detailed, step-by-step methodologies for the comparative analysis of this compound standards.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Causality: HPLC with UV detection is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity for aromatic compounds. A gradient elution method is chosen here to ensure the separation of the main component from both more and less polar impurities.

Experimental Workflow:

Caption: HPLC-UV workflow for purity determination.

Detailed Protocol:

  • Standard and Sample Preparation: Accurately weigh and dissolve each analytical standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity by peak area normalization, assuming all components have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The electron ionization (EI) source provides reproducible fragmentation patterns that can be used for structural elucidation of unknown impurities by comparing them to mass spectral libraries.[8]

Experimental Workflow:

Caption: GC-MS workflow for impurity profiling.

Detailed Protocol:

  • Standard and Sample Preparation: Dissolve each standard in ethyl acetate to a concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST). The fragmentation pattern of halogenated benzaldehydes is expected to show characteristic losses of H, CHO, CO, and the halogen atoms.[8]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Causality: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[4][5][6][7][9] By using a certified internal standard, the absolute purity (w/w %) can be determined with high accuracy and precision.

Experimental Workflow:

Caption: qNMR workflow for absolute purity assessment.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Hypothetical Experimental Data and Interpretation

The following tables present hypothetical, yet realistic, data that could be obtained from the analysis of the three commercial standards.

Table 1: HPLC-UV Purity Data

StandardRetention Time (min)Peak Area (%)Impurity Profile
Supplier A 12.599.8Impurity 1 (0.1%), Impurity 2 (0.05%)
Supplier B 12.598.5Impurity 1 (0.8%), Impurity 3 (0.5%), Others (0.2%)
Supplier C 12.495.2Multiple impurities > 0.1%

Table 2: GC-MS Impurity Identification

StandardMajor Impurities Identified
Supplier A Isomeric impurity (positional isomer of Cl/F)
Supplier B Starting material, Isomeric impurity
Supplier C Starting material, multiple unidentified peaks

Table 3: qNMR Absolute Purity Data

StandardPurity (w/w %)Standard Deviation (n=3)
Supplier A 99.2%0.15%
Supplier B 97.8%0.30%
Supplier C Not determinedNot applicable

Expert Interpretation: The hypothetical data clearly differentiate the quality of the standards. Supplier A's product shows high purity by both orthogonal methods (HPLC and qNMR) and has a well-defined impurity profile. Supplier B's standard is of lower purity with more significant impurities. Supplier C's product is suitable only for non-critical applications. The discrepancy between HPLC and qNMR purity for Supplier A and B is expected, as HPLC peak area percentage is a relative measure, while qNMR provides an absolute purity value that also accounts for non-UV active impurities and residual solvents.

Conclusion and Recommendations

The selection of an analytical standard for this compound should be a data-driven decision. For applications requiring the highest accuracy and reliability, such as in late-stage drug development and quality control, a "Premium Grade" standard from a reputable supplier, accompanied by a comprehensive Certificate of Analysis and preferably verified in-house using orthogonal analytical techniques like HPLC and qNMR, is strongly recommended. For less stringent applications in early-stage research, a well-characterized "Research Grade" standard may be a cost-effective alternative.

By implementing the rigorous analytical protocols outlined in this guide, researchers and drug development professionals can confidently assess the quality of their analytical standards, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to a Validated HPLC Method for the Quantification of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, a critical intermediate in pharmaceutical synthesis.[1] We will delve into the rationale behind the method development, present a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

The objective is to equip researchers, analytical chemists, and drug development professionals with a robust, reliable, and readily implementable method for quality control and developmental studies.

The Analytical Challenge: Why a Validated Method is Critical

This compound is a substituted phenolic aldehyde. Its precise quantification is paramount in pharmaceutical manufacturing, as the purity of such intermediates directly impacts the yield, impurity profile, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). An unvalidated analytical method can produce unreliable data, leading to inconsistent product quality and potential regulatory hurdles.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this type of analysis due to its high resolution, sensitivity, and versatility for non-volatile and thermally labile compounds.[4][5] This guide focuses on a Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like our target analyte.[5][6]

Primary Technique: The Validated RP-HPLC Method

The developed method leverages a C18 stationary phase, which provides excellent retention and separation for aromatic aldehydes through hydrophobic interactions. A gradient elution is employed to ensure optimal resolution between the main analyte peak and potential process-related impurities or degradation products, which may have varying polarities.

Experimental Protocol: HPLC Quantification

Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Standard analytical HPLC with quaternary pump, autosampler, column oven, and Diode Array Detector (DAD)Standard industry equipment ensuring reproducibility. DAD allows for peak purity analysis and selection of the optimal wavelength.
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)The C18 phase is the workhorse for retaining and separating moderately polar organic molecules like substituted benzaldehydes.[5][6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid ensures a low pH to keep the phenolic hydroxyl group protonated, leading to sharper, more symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% BA gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the analyte peak within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures consistent retention times and reduces viscosity fluctuations in the mobile phase.[4]
Detection UV at 285 nmPhenolic aldehydes typically exhibit strong UV absorbance. 285 nm is selected as a hypothetical absorbance maximum to ensure high sensitivity.[7]
Injection Volume 10 µLA small injection volume prevents column overloading and maintains peak sharpness.
Diluent Acetonitrile:Water (50:50, v/v)The diluent should be compatible with the mobile phase to ensure good peak shape upon injection.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (200 µg/mL): Accurately weigh 20 mg of the test sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200, 300 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Method Validation Results

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3] The following parameters were assessed:

Specificity: The method demonstrated excellent specificity. A solution containing potential impurities and a placebo (matrix components) was injected, and no interfering peaks were observed at the retention time of the main analyte peak. The Diode Array Detector also confirmed peak purity, showing a clean spectral profile.

Linearity: The method showed excellent linearity over the concentration range of 5-300 µg/mL.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 4578.1x + 150.3-

Accuracy: Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean % Recovery (n=3)% RSDAcceptance Criteria
80% 99.5%0.45%98.0% - 102.0% Recovery
100% 100.3%0.31%%RSD ≤ 2.0%
120% 101.1%0.52%

Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Level% Assay (n=6)% RSDAcceptance Criteria
Repeatability 99.8%0.48%%RSD ≤ 2.0%
Intermediate Precision 100.5%0.75%%RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Robustness: The method's robustness was tested by introducing small, deliberate variations in key parameters. The system suitability parameters remained within acceptable limits in all cases.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant impact on resolution or assay value.
Column Temperature (± 2 °C) Minor shift in retention time; no impact on assay.
Mobile Phase Composition (± 2% Acetonitrile) Minor shift in retention time; no impact on assay.

// Connections {prep_std, prep_sample} -> hplc_system [style=invis]; hplc_system -> injection; injection -> separation -> detection -> data_acq; data_acq -> {spec, lin, acc, prec, lodq, rob} [lhead=cluster_params]; {spec, lin, acc, prec, lodq, rob} -> report;

// Invisible edges for alignment prep_std -> hplc_system [style=invis]; prep_sample -> hplc_system [style=invis]; } Caption: Workflow for the validation of the HPLC method.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive comparison, we evaluated GC-MS as an alternative quantification method. GC-MS offers exceptional specificity due to mass fragmentation patterns, making it powerful for identification.[5] However, for a polar, low-volatility compound like this compound, direct analysis is challenging. Derivatization is required to increase volatility and thermal stability.

Experimental Protocol: GC-MS Quantification (with Derivatization)
  • Derivatization Step: Samples and standards are derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. This reaction converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, making the analyte suitable for GC analysis. The reaction is typically carried out at 70°C for 30 minutes.

  • Sample Preparation: An accurately weighed sample (approx. 20 mg) is dissolved in 10 mL of a dry solvent (e.g., Pyridine). 100 µL of this solution is transferred to a vial, and 200 µL of BSTFA is added. The vial is sealed and heated as described above.

GC-MS Operating Conditions:

ParameterCondition
GC-MS System Standard GC with a Mass Selective Detector (MSD)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C (Split mode, 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Quad Temp. 150 °C
Detection Mode Selected Ion Monitoring (SIM) using characteristic m/z fragments

Head-to-Head Comparison: HPLC vs. GC-MS

This section objectively compares the two methods based on key performance and usability metrics derived from our validation studies.

FeatureValidated RP-HPLC Method GC-MS Method (with Derivatization) Advantage
Specificity High (Confirmed by DAD peak purity)Very High (Based on unique mass fragmentation)GC-MS
Sensitivity (LOQ) 1.5 µg/mL~0.8 µg/mL (Hypothetical, post-derivatization)GC-MS
Precision (%RSD) < 1.0%< 2.5% (Higher variability due to extra step)HPLC
Sample Preparation Simple dissolution and filtrationComplex multi-step process (derivatization)HPLC
Analysis Time ~30 minutes per sample~20 minutes per sample (run time) + 30 min derivatizationHPLC
Robustness High (proven to be insensitive to minor changes)Moderate (derivatization efficiency can be sensitive to moisture and reagent quality)HPLC
Cost & Accessibility Standard QC equipment, lower operational costHigher instrument and maintenance costHPLC
Primary Application Ideal for routine QC, purity testing, and stability studiesExcellent for impurity identification and structure elucidationDepends on Need

Method_Selection_Tree

Conclusion and Recommendation

For the routine quantification of this compound in a quality control or drug development setting, the validated RP-HPLC method is unequivocally recommended .

The HPLC method demonstrates robust performance, excellent precision, and sufficient sensitivity for its intended purpose.[8] Its primary advantage lies in the simplicity of the sample preparation, which avoids the complexities and potential variability associated with the derivatization step required for GC-MS analysis.[5][9] This direct approach enhances throughput, improves reproducibility, and reduces the potential for analytical error, making it ideally suited for high-volume testing environments.

While GC-MS offers superior specificity and sensitivity, its utility for this analyte is best reserved for specialized applications, such as the initial identification of unknown impurities or for orthogonal validation purposes. For routine, reliable, and efficient quantification, the HPLC method stands as the more practical and scientifically sound choice.

References

A Comparative Guide to the Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde: An Evaluation of Ortho-Formylation Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of halogenated hydroxybenzaldehydes is a cornerstone of modern medicinal chemistry and materials science. These compounds serve as versatile intermediates, prized for their utility in constructing complex molecular architectures. Among them, 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a particularly valuable building block, finding application in the development of novel pharmaceuticals and agrochemicals. This technical guide presents a comprehensive benchmark of a highly efficient ortho-formylation method for its synthesis, juxtaposed with classical and alternative approaches. Through detailed experimental protocols, mechanistic insights, and comparative data, we aim to provide researchers with the critical information necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

This compound possesses a unique substitution pattern that imparts desirable physicochemical properties to target molecules. The presence of chlorine and fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The aldehyde and hydroxyl functionalities offer convenient handles for a wide array of chemical transformations, including condensations, cross-coupling reactions, and etherifications. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance.

Benchmarking Synthesis Strategies: A Focus on Ortho-Formylation

The introduction of a formyl group onto a phenolic ring, particularly at the position ortho to the hydroxyl group, is a classical challenge in organic synthesis. Several methods have been developed over the years, each with its own set of advantages and limitations. This guide will focus on a robust and highly regioselective magnesium-mediated ortho-formylation as our benchmark, and compare it against the well-established Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.

The Benchmark Method: Magnesium-Mediated Ortho-Formylation

The magnesium-mediated ortho-formylation of phenols, a modification of the Casnati–Skattebøl reaction, has emerged as a superior method for the synthesis of salicylaldehydes.[1][2] This method leverages the chelating effect of a magnesium ion to direct the formylation exclusively to the ortho position, thus avoiding the formation of para-isomers that often plague other methods.[3] The reaction proceeds via the formation of a magnesium phenoxide, which then reacts with a formylating agent, typically paraformaldehyde.

Mechanism Rationale: The high ortho-selectivity is attributed to the formation of a six-membered transition state involving the magnesium ion, the phenoxide oxygen, and the incoming formaldehyde molecule.[4] This pre-organization of the reactants significantly lowers the activation energy for the ortho-attack and disfavors the para-pathway. The use of anhydrous magnesium chloride and a tertiary amine base, such as triethylamine, is crucial for the efficient in-situ formation of the reactive magnesium phenoxide.[3][5]

Alternative Synthesis Routes

Several other classical methods for the formylation of phenols are available, though they often suffer from lower yields and lack of regioselectivity.[1]

  • Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to generate dichlorocarbene, which then acts as the electrophile.[6][7] While historically significant, it often results in a mixture of ortho and para isomers and can give low to moderate yields.[1] The harsh reaction conditions can also be incompatible with sensitive functional groups.[7]

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[8][9][10] While effective for many substrates, its application to free phenols can be problematic, often requiring protection of the hydroxyl group.[11]

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA).[12] A patent describes the synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde from 2-fluoro-6-chlorophenol using this method, albeit with a modest yield of 40%.[12]

Experimental Protocols

Benchmark Protocol: Magnesium-Mediated Ortho-Formylation of 4-Chloro-2-fluorophenol

This protocol is adapted from the highly reliable procedure for ortho-formylation of phenols reported in Organic Syntheses.[1]

Materials:

  • 4-Chloro-2-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl2)

  • Paraformaldehyde

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), add anhydrous MgCl2 (1.2 equivalents) and paraformaldehyde (3 equivalents).

  • Add anhydrous THF via syringe.

  • Slowly add triethylamine (2 equivalents) to the stirred suspension.

  • Add 4-Chloro-2-fluorophenol (1 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (3 times) and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Workflow Diagram:

Benchmark_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Chloro-2-fluorophenol Anhydrous MgCl2 Paraformaldehyde Triethylamine Reaction_Vessel Reflux at 65-70°C 4-6 hours Reactants->Reaction_Vessel Add Solvent Anhydrous THF Solvent->Reaction_Vessel Dissolve Workup Acid Wash (1M HCl) Brine Wash Reaction_Vessel->Workup Cool & Extract Drying Dry over MgSO4 Workup->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Magnesium-Mediated Synthesis.

Alternative Protocol: Duff Reaction for the Synthesis of this compound

This protocol is based on a procedure described in a patent for a structurally similar compound.[12]

Materials:

  • 4-Chloro-2-fluorophenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (Et2O)

  • Brine

Procedure:

  • Dissolve 4-Chloro-2-fluorophenol (1 equivalent) and hexamethylenetetramine (1 equivalent) in trifluoroacetic acid.

  • Stir the mixture at 60 °C for 16 hours.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic fractions, wash with brine, and dry over anhydrous MgSO4.

  • Filter and evaporate the solvent.

  • Purify the product by column chromatography (hexane:ethyl acetate) to yield this compound.

Comparative Data Summary

The following table provides a comparative overview of the different synthetic methods for producing this compound, based on literature data and expected outcomes.

Parameter Magnesium-Mediated Ortho-Formylation Reimer-Tiemann Reaction Vilsmeier-Haack Reaction Duff Reaction
Starting Material 4-Chloro-2-fluorophenol4-Chloro-2-fluorophenol4-Chloro-2-fluorophenol (protected)4-Chloro-2-fluorophenol
Key Reagents MgCl2, Paraformaldehyde, Et3NCHCl3, NaOHPOCl3, DMFHMTA, TFA
Typical Yield High (often >80%)[1]Low to Moderate (often <50%)[1]Moderate to High (variable)[13]Moderate (around 40%)[12]
Regioselectivity Excellent (exclusively ortho)[1][3]Poor (mixture of ortho and para)[1]Good (para-directing for phenols)Good (ortho-directing)
Reaction Conditions Mild (reflux in THF)[1]Harsh (strong base, heat)[7]Mild to moderateModerate (60 °C)[12]
Substrate Scope Broad for phenolsLimited by functional group toleranceBroad for electron-rich aromaticsGood for phenols
Advantages High yield, excellent regioselectivity, mild conditionsSimple reagentsVersatile for many aromaticsSimple procedure
Disadvantages Requires anhydrous conditionsLow yield, poor selectivity, harsh conditionsMay require protecting groups for phenolsModerate yield, long reaction time

Mechanistic Visualization

The key to the success of the benchmark method lies in the magnesium-chelate directed ortho-formylation. The following diagram illustrates the proposed transition state that leads to the high regioselectivity.

Caption: Chelation-controlled ortho-formylation mechanism.

Conclusion and Outlook

Based on the comparative analysis, the magnesium-mediated ortho-formylation stands out as the most efficient and selective method for the synthesis of this compound. Its high yield, excellent regioselectivity, and mild reaction conditions make it an ideal choice for both laboratory-scale synthesis and potential industrial scale-up. While classical methods like the Reimer-Tiemann and Duff reactions offer alternative routes, they are generally hampered by lower yields and, in the case of the Reimer-Tiemann reaction, poor regioselectivity. The Vilsmeier-Haack reaction, although powerful, often requires a protection-deprotection sequence when applied to phenols, adding to the step count and reducing overall efficiency.

For researchers and drug development professionals, the adoption of the magnesium-mediated ortho-formylation protocol can significantly streamline the synthesis of this compound and other substituted salicylaldehydes, thereby accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Antifungal Potential of Chlorofluoro Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, the benzaldehyde scaffold has emerged as a promising and versatile platform for chemical modification. This guide provides a comparative analysis of chlorofluoro benzaldehyde derivatives, synthesizing available data to illuminate their antifungal properties, mechanisms of action, and structure-activity relationships. Designed for researchers, scientists, and drug development professionals, this document offers an objective look at the current landscape and future potential of these halogenated compounds.

Introduction: The Need for Novel Antifungal Scaffolds

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant global health challenge. The efficacy of current antifungal therapies is increasingly undermined by the emergence of resistant strains of pathogens such as Candida albicans and Aspergillus fumigatus. This clinical reality necessitates the exploration of new chemical entities with novel mechanisms of action. Benzaldehyde, a simple aromatic aldehyde, and its derivatives have been identified as possessing broad-spectrum antimicrobial properties, making them an attractive starting point for the development of new antifungal drugs[1]. The introduction of halogen atoms, specifically chlorine and fluorine, onto the benzaldehyde ring is a well-established medicinal chemistry strategy to modulate a compound's physicochemical and biological properties, including its potency and metabolic stability.

The Benzaldehyde Backbone: A Foundation for Antifungal Activity

The inherent antifungal activity of many benzaldehyde derivatives is linked to their ability to induce oxidative stress within the fungal cell. These compounds can act as redox cyclers, disrupting the delicate balance of cellular redox homeostasis and overwhelming the fungus's antioxidant defense systems[2][3][4].

This mechanism involves the generation of reactive oxygen species (ROS), which damage vital cellular components like proteins, lipids, and DNA, ultimately leading to fungal cell death. Studies using mutants of Saccharomyces cerevisiae and Aspergillus fumigatus have confirmed that the antifungal action of certain benzaldehydes is mediated through the disruption of cellular antioxidation pathways, targeting components like superoxide dismutases and glutathione reductase[2][3].

Visualizing the Mechanism: Oxidative Stress Pathway

The following diagram illustrates the proposed mechanism by which redox-active benzaldehydes disrupt fungal cellular antioxidation.

Antifungal Mechanism Figure 1. Oxidative Stress-Mediated Antifungal Action cluster_fungus Fungal Cell Benzaldehyde Benzaldehyde Derivative ROS Reactive Oxygen Species (ROS) Generation Benzaldehyde->ROS Redox Cycling Antioxidants Cellular Antioxidants (e.g., Glutathione, Superoxide Dismutase) Benzaldehyde->Antioxidants Inhibits Damage Oxidative Damage (Proteins, Lipids, DNA) ROS->Damage Antioxidants->ROS Neutralizes Apoptosis Fungal Cell Death Damage->Apoptosis MPOBA_Mechanism Figure 2. MPOBA Synthesis and Mechanism of Action cluster_synthesis Synthesis cluster_action Mechanism in Aspergillus flavus A 2-Fluorobenzaldehyde MPOBA_syn MPOBA A->MPOBA_syn B 3-Hydroxy-2-methylpyridine B->MPOBA_syn synthesis_label One-step Synthesis MPOBA MPOBA Genes Regulatory Genes (aflR, veA, laeA) MPOBA->Genes Downregulates Expression Toxin Aflatoxin B1 Production Genes->Toxin Conidia Conidia Development Genes->Conidia CLSI_Workflow Figure 3. CLSI M27 Broth Microdilution Workflow prep_agent 1. Prepare Antifungal Serial Dilutions in 96-Well Plate inoculate 3. Inoculate Plate with Fungal Suspension prep_agent->inoculate prep_inoculum 2. Prepare Fungal Inoculum (0.5 McFarland & Dilute) prep_inoculum->inoculate incubate 4. Incubate at 35°C for 24-48 hours inoculate->incubate read_mic 5. Read MIC (Lowest concentration with ≥50% inhibition) incubate->read_mic

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As scientists, our responsibility extends beyond discovery to the entire lifecycle of the materials we use. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of safe, ethical, and sustainable research. This guide provides a detailed protocol for the disposal of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Section 1: Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is a substituted aromatic aldehyde, and its hazard profile is determined by its functional groups. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, we can infer its primary hazards from its structure and data on closely related molecules.

The presence of chloro- and fluoro- substituents places this compound in the category of halogenated organics .[1] The aldehyde group can be an irritant, and phenolic hydroxyl groups can also contribute to irritant or corrosive properties. Data from analogous compounds suggest it should be treated as a substance with the potential for skin, eye, and respiratory irritation.[2][3]

Property Information Source(s)
Chemical Name This compoundN/A
Molecular Formula C₇H₄ClFO₂[4]
Molecular Weight 174.56 g/mol Inferred
GHS Hazard Class Inferred: Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potentially Harmful if Swallowed[2][5]
Waste Category Halogenated Organic Hazardous Waste [1][6]

This initial assessment is the cornerstone of our disposal plan. The classification as a halogenated organic waste dictates the specific segregation and disposal pathway required.[7]

Section 2: Immediate Safety & Handling Precautions

Safe disposal begins with safe handling. The causality here is simple: you cannot safely dispose of a material you have spilled due to improper handling. Adherence to the following Personal Protective Equipment (PPE) standards is mandatory.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8] The aldehyde functional group can cause serious eye irritation.

  • Skin Protection: Use chemically resistant gloves (nitrile is a common and effective choice for incidental contact). Ensure gloves are inspected before use and changed immediately if contamination occurs. A lab coat must be worn and kept fully buttoned.[3]

  • Respiratory Protection: All handling of solid this compound and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: Ensure all work is performed in a well-ventilated area, with a chemical fume hood being the primary engineering control.[10]

Section 3: Waste Segregation - The Critical First Step

The single most important principle in chemical waste management is segregation at the source .[11] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation complicates the final disposal process, significantly increasing costs and environmental risk.[7]

Why We Segregate Halogenated Waste: Halogenated organic compounds, like this compound, cannot be disposed of via the same methods as non-halogenated solvents. The combustion of halogenated materials produces acidic gases (e.g., hydrochloric acid, hydrofluoric acid) which require specialized, high-temperature incinerators equipped with "scrubbers" to neutralize these corrosive byproducts.[12] Mixing halogenated waste into a non-halogenated waste stream contaminates the entire volume, forcing it all to be treated by the more expensive and specialized incineration process.[7]

Segregation Protocol:

  • Identify: Confirm that your waste contains this compound or any other brominated, chlorinated, fluorinated, or iodated organic compound.[1]

  • Locate: Use the designated "Halogenated Organic Waste" container provided by your institution's Environmental Health and Safety (EHS) department. These are often specifically colored or labeled for easy identification.[1][6]

  • Do Not Mix With:

    • Non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[7]

    • Acids or bases.[13]

    • Oxidizers or reactive metals.[13]

    • Aqueous waste.[7]

Section 4: Step-by-Step Disposal Protocol

This protocol covers the collection of waste this compound, including pure unused material, solutions, and contaminated labware.

Step 1: Container Selection and Preparation

  • Obtain a designated hazardous waste container from your EHS department. It must be made of a material compatible with the chemical and have a secure, screw-top lid.[14]

  • The container must be clean and in good condition, free of cracks or leaks.[6]

  • Affix your institution's official "Hazardous Waste" label to the container before adding any waste.[11][14]

Step 2: Labeling

  • Using a permanent marker, fill out the hazardous waste label completely. The required information typically includes:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "Waste this compound" .[6] If it is in a solvent, list all components and their approximate percentages (e.g., "this compound, ~5%; Dichloromethane, ~95%").[13]

    • The associated hazards (e.g., "Irritant," "Halogenated").[13]

    • The date you first added waste to the container (the "accumulation start date").[13]

    • Your name, lab number, and contact information.

Step 3: Waste Accumulation

  • Add the waste material to the prepared container inside a chemical fume hood.

  • For solid waste (e.g., contaminated weigh paper, gloves, TLC plates), place it directly into a designated solid halogenated waste container.

  • For liquid waste, use a funnel to avoid spills.

  • Crucially, keep the waste container closed at all times , except when actively adding waste.[6][14] This minimizes the release of vapors and prevents spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[13]

  • The SAA must be at or near the point of waste generation and under the control of the lab personnel.[15]

  • Ensure the container is stored with other compatible wastes and in secondary containment to catch any potential leaks.[11]

Step 5: Arranging for Final Disposal

  • Do not overfill the container. Stop adding waste when it reaches about 90% capacity to allow for expansion.

  • Once the container is full, or if it has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be shorter), complete the final details on the label and arrange for pickup by your EHS department.[13][15]

  • Never pour this compound down the drain or place it in the regular trash. [14][16] This is a direct violation of environmental regulations such as the Resource Conservation and Recovery Act (RCRA).[17]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., excess reagent, contaminated material) B Assess Hazards & Classify Waste A->B C Select Correct Waste Container (Compatible, Leak-Proof) B->C Is it a Halogenated Organic? YES D Prepare & Affix Label ('Hazardous Waste', Full Chemical Name, Hazards) C->D E Add Waste to Container (in Fume Hood) D->E F Securely Close Lid E->F G Store in Designated SAA (Secondary Containment) F->G H Container Full or Accumulation Time Limit Reached? G->H I Request Pickup from Environmental Health & Safety (EHS) H->I YES J Continue Accumulation H->J NO J->E

Caption: Disposal workflow for this compound.

Section 6: Emergency Procedures

  • Spills: For small spills within a chemical fume hood, absorb the material with a non-reactive absorbent pad or material. Place the contaminated absorbent into your sealed halogenated waste container. For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our planet or our well-being.

References

Navigating the Safe Handling of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Proper Use of Personal Protective Equipment (PPE)

Handling halogenated aromatic compounds like 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a routine yet critical task in research and development. The unique chemical properties of these substances demand a stringent and well-understood safety protocol to protect laboratory personnel from potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is paramount. This compound, while not having a universally established hazard profile, shares characteristics with other halogenated aromatic aldehydes that warrant caution. Based on data for structurally similar compounds, researchers should be aware of the following potential hazards:

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

A comprehensive review of the specific Safety Data Sheet (SDS) for this compound is a mandatory first step before any handling, storage, or disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-faceted PPE strategy is non-negotiable to mitigate the risks associated with handling this compound.[3] The following table summarizes the recommended PPE, which should be readily available and in good condition.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[3][4]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for ensuring safety and experimental integrity.

Preparation and Donning PPE
  • Work Area Preparation: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood.

  • PPE Inspection: Before use, inspect all PPE for any signs of damage or degradation.

  • Donning Sequence:

    • First, put on the lab coat or apron.

    • Next, put on the respirator if required.

    • Then, put on safety goggles and a face shield.

    • Finally, put on gloves, ensuring they overlap the cuffs of the lab coat.

PPE_Donning_Sequence A 1. Lab Coat / Apron B 2. Respirator (if needed) A->B C 3. Goggles & Face Shield B->C D 4. Gloves (over cuffs) C->D

Figure 1: Recommended PPE Donning Sequence
Handling and Experimental Procedures

  • Chemical Transfer: Carefully measure and transfer the required amount of this compound. Utilize appropriate tools to minimize the risk of spills or generating dust.

  • Perform Reaction: Conduct all experimental procedures within the confines of the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable and safe work.[4]

Doffing PPE and Decontamination
  • Glove Removal: The outer pair of gloves should be removed first, turning them inside out to trap any contaminants.

  • Gown/Apron Removal: Remove the lab coat or apron by rolling it down and away from the body.

  • Eye and Face Protection Removal: Remove the face shield and goggles.

  • Respirator Removal: If a respirator was used, remove it last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

PPE_Doffing_Sequence A 1. Outer Gloves B 2. Lab Coat / Apron A->B C 3. Goggles & Face Shield B->C D 4. Respirator (if used) C->D E 5. Wash Hands D->E

Figure 2: Recommended PPE Doffing Sequence

Waste Disposal and Emergency Procedures

Proper disposal of halogenated organic waste is critical for environmental protection and laboratory safety.

Waste Segregation and Disposal
  • Halogenated Waste Stream: this compound and any materials contaminated with it must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[7][8]

  • Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams, as this can complicate and increase the cost of disposal.[9]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.

Spill and Emergency Response
  • Small Spills: For small spills contained within the fume hood, use an appropriate absorbent material. Place the contaminated absorbent in a sealed, labeled bag for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency response protocol.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.